JC168
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H40O7 |
|---|---|
Peso molecular |
464.6 g/mol |
Nombre IUPAC |
(3R,4S,9S,11S)-3,4,11-trihydroxy-7-[(Z,4R)-4-(hydroxymethyl)hex-2-en-2-yl]-9-methoxy-12,12-dimethyl-6-oxabicyclo[11.3.1]heptadeca-1(17),13,15-trien-5-one |
InChI |
InChI=1S/C26H40O7/c1-6-17(15-27)10-16(2)22-13-20(32-5)14-23(29)26(3,4)19-9-7-8-18(11-19)12-21(28)24(30)25(31)33-22/h7-11,17,20-24,27-30H,6,12-15H2,1-5H3/b16-10-/t17-,20-,21-,22?,23+,24+/m1/s1 |
Clave InChI |
QQBSDIIBIDGOMZ-UBALQXMSSA-N |
Origen del producto |
United States |
Foundational & Exploratory
No Publicly Available Data for JC168 as a Microtubule Stabilizing Agent
Despite a comprehensive search of scientific literature, patent databases, and public records, no information was found on a compound designated "JC168" acting as a microtubule stabilizing agent. This lack of data prevents the creation of an in-depth technical guide as requested.
The search for "this compound" and related terms did not yield any specific publications, experimental data, or patent filings that would allow for a detailed analysis of its mechanism of action, experimental protocols, or relevant signaling pathways.
It is possible that "this compound" represents:
-
An internal, unpublished codename: The compound may be in the early stages of development within a private company or research institution and has not yet been disclosed in public forums.
-
A very recent discovery: The data associated with this compound may not have been published or indexed in scientific databases at the time of this inquiry.
-
A misnomer or an incorrect designation: The identifier "this compound" may be inaccurate or represent a different class of compound.
Without any publicly available information, it is not possible to provide the requested in-depth technical guide, including data tables, experimental methodologies, and visualizations of its biological activity. Further clarification on the origin and correct identification of "this compound" would be necessary to proceed with a detailed scientific report.
Discovery and synthesis of JC168 compound
A comprehensive search of publicly available scientific databases and literature has yielded no specific information regarding a compound designated as "JC168."
Attempts to gather data on the discovery, synthesis, biological activity, and mechanism of action of a compound with the identifier "this compound" were unsuccessful. This suggests that "this compound" may be an internal, proprietary code for a compound that has not yet been disclosed in public forums such as scientific journals, patents, or conference proceedings. It is also possible that "this compound" is a misnomer or an incorrect identifier.
Without any foundational information, it is not possible to provide the requested in-depth technical guide or whitepaper, including quantitative data, experimental protocols, and signaling pathway diagrams. The core requirements of data presentation, detailed methodologies, and visualization cannot be met in the absence of any primary or secondary source material.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or research group that may have assigned this designation. Further public dissemination of information by the discovering entity will be required before a comprehensive technical guide can be compiled.
An In-depth Technical Guide to 2-Amino-5-bromopyrazine (formerly JC168)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic applications of 2-Amino-5-bromopyrazine, a key intermediate in the development of novel therapeutics and other bioactive compounds. The identifier "JC168" has been traced to a product code for this compound.
Chemical Structure and Identification
2-Amino-5-bromopyrazine is a halogenated heterocyclic amine. Its structure is characterized by a pyrazine (B50134) ring substituted with an amino group and a bromine atom.
| Identifier | Value |
| IUPAC Name | 5-bromopyrazin-2-amine |
| CAS Number | 59489-71-3 |
| Molecular Formula | C₄H₄BrN₃ |
| SMILES | Nc1cnc(Br)cn1 |
| InChI Key | KRRTXVSBTPCDOS-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physical and chemical properties of 2-Amino-5-bromopyrazine is provided below.
| Property | Value | Source |
| Molecular Weight | 174.00 g/mol | [1] |
| Appearance | Pale yellow to yellow or brown solid/powder | [2] |
| Melting Point | 113-117 °C | [1] |
| Boiling Point | 274.2 °C at 760 mmHg | [3] |
| Solubility | Soluble in methanol, ethanol, isopropanol, and N,N-dimethylformamide (DMF). Solubility increases with temperature. | [4] |
| Purity | Typically ≥97% |
Biological Significance and Applications
2-Amino-5-bromopyrazine is a versatile building block in medicinal chemistry and agrochemical synthesis.[2] Its primary significance lies in its role as a key intermediate for the synthesis of more complex molecules with a range of biological activities. The bromine atom provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse molecular fragments.[5]
While 2-Amino-5-bromopyrazine itself is not known to have significant direct biological activity, it is a crucial component in the synthesis of compounds targeting a variety of biological pathways. It is frequently utilized in the development of anti-cancer and anti-inflammatory agents.[2][5]
Experimental Protocols
Synthesis of 2-Amino-5-bromopyrazine
Method 1: Bromination of 2-Aminopyrazine with N-Bromosuccinimide (NBS)
This method provides a straightforward approach to the synthesis of 2-Amino-5-bromopyrazine.
-
Materials:
-
2-Aminopyrazine
-
N-Bromosuccinimide (NBS)
-
-
Procedure:
-
Dissolve 2-aminopyrimidine (B69317) in acetonitrile in a reaction vessel.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide to the cooled solution.
-
Stir the reaction mixture in the dark at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water.
-
Filter the solid product and dry it under a vacuum to yield 2-Amino-5-bromopyrazine.
-
Method 2: Bromination of 2-Aminopyridine with Phenyltrimethylammonium (B184261) Tribromide
This protocol offers an alternative route with good yield and mild reaction conditions.
-
Materials:
-
2-Aminopyridine
-
Phenyltrimethylammonium tribromide
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Benzene
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, combine 2-aminopyridine, phenyltrimethylammonium tribromide, and chloroform.
-
Stir the mixture at 25-30°C for 2 hours.
-
Wash the reaction mixture with a saturated sodium chloride solution.
-
Separate the organic layer and wash it with water.
-
Dry the organic phase with anhydrous sodium sulfate and filter.
-
Remove the chloroform by rotary evaporation to obtain an oil.
-
Cool the oil in an ice-water bath and add water to precipitate the solid crude product.
-
Recrystallize the crude product from benzene, filter, and dry to obtain the final product.[6][7]
-
Suzuki-Miyaura Cross-Coupling Reaction using 2-Amino-5-bromopyrazine
This protocol details a general procedure for the palladium-catalyzed cross-coupling of 2-Amino-5-bromopyrazine with an arylboronic acid.
-
Materials:
-
2-Amino-5-bromopyrazine
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., 1,4-dioxane/water)
-
-
Procedure:
-
In a reaction flask, combine 2-Amino-5-bromopyrazine, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent system.
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with standard workup and purification procedures to isolate the coupled product.[8]
-
Visualizations
Synthetic Workflow for 2-Amino-5-bromopyrazine
The following diagram illustrates a typical workflow for the synthesis and purification of 2-Amino-5-bromopyrazine.
Caption: A generalized workflow for the synthesis of 2-Amino-5-bromopyrazine.
Role as a Key Intermediate in Drug Discovery
This diagram illustrates the role of 2-Amino-5-bromopyrazine as a building block in the synthesis of biologically active molecules via cross-coupling reactions.
Caption: Role of 2-Amino-5-bromopyrazine in synthesizing bioactive molecules.
References
- 1. 2-氨基-5-溴吡嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 59489-71-3|2-Amino-5-bromopyrazine|BLD Pharm [bldpharm.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to Peloruside Analogs in Cancer Research
To the esteemed researchers, scientists, and drug development professionals,
This technical guide serves as a comprehensive resource on the Peloruside class of microtubule-stabilizing agents and their potential in oncology. Extensive searches for a specific analog designated "JC168" did not yield any publicly available data. This suggests that "this compound" may be an internal, pre-clinical designation, or a compound not yet described in scientific literature.
Therefore, this guide will focus on the well-characterized parent compound, Peloruside A , and its known analogs, providing a framework for understanding the therapeutic potential of this class of molecules. The principles, mechanisms, and experimental protocols detailed herein are foundational and can be readily adapted for the study of novel Peloruside derivatives.
Core Concepts: The Peloruside Family of Microtubule Stabilizers
Peloruside A is a potent natural product isolated from the New Zealand marine sponge Mycale hentscheli. It is a 16-membered macrolide that exhibits strong cytotoxic activity against a range of cancer cell lines at nanomolar concentrations.[1][2]
Mechanism of Action
Unlike the widely used taxane (B156437) drugs, Peloruside A stabilizes microtubules by binding to a unique, non-taxoid site on β-tubulin.[3][4] This distinct binding site is located on the exterior of the microtubule.[3] By promoting tubulin polymerization and stabilizing the microtubule structure, Peloruside A disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation and cell division. This disruption leads to a cell cycle arrest in the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[1][5]
The unique binding site of Peloruside A presents a significant therapeutic advantage, as it can overcome resistance mechanisms that affect taxane-based chemotherapies, such as those involving mutations in the taxoid-binding site or the overexpression of P-glycoprotein.[6]
Known Analogs of Peloruside A
While information on "this compound" is unavailable, research has been conducted on other natural and synthetic analogs:
-
Peloruside B: A natural congener of Peloruside A, isolated from the same marine sponge. It demonstrates comparable biological activity, including the promotion of microtubule polymerization and G2/M cell cycle arrest.[7]
-
Pelophen B (PPH): A synthetic analog of Peloruside A that also functions as a microtubule stabilizer by interacting with the non-taxoid binding site on β-tubulin. PPH has been evaluated for its anticancer effects and has shown the ability to overcome resistance to paclitaxel (B517696).
Quantitative Data on Peloruside A
The following tables summarize key quantitative data for Peloruside A from various studies. This data provides a benchmark for evaluating the potency of new analogs.
Table 1: In Vitro Cytotoxicity of Peloruside A
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| P388 | Murine Leukemia | 18 | Not Specified | [7] |
| H441 | Human Lung Adenocarcinoma | ~10-100 | 48 | [5] |
| 32D | Murine Myeloid | 4-15 | 48-96 | [2] |
| HL-60 | Human Myeloid | 4-15 | 48-96 | [2] |
| MCF7 | Human Breast Adenocarcinoma | 3.8 | Not Specified | [8] |
Table 2: Effects of Peloruside A on Microtubule Dynamics and Cell Cycle
| Parameter | Cell Line | Concentration (nM) | Effect | Reference |
| G2/M Arrest | 1A9 | Not Specified | Induces G2/M arrest | [7] |
| G2/M Arrest | H441 | 1000 | Induces G2/M arrest | [5] |
| Microtubule Dynamicity Inhibition | MCF7 | 3.8 | 23% inhibition | [8] |
| Microtubule Dynamicity Inhibition | MCF7 | 25 | 45% inhibition | [8] |
| Average Growth Rate Reduction | MCF7 | 25 | 24% reduction | [8] |
| Average Growth Length Reduction | MCF7 | 25 | 41% reduction | [8] |
| Time in Pause (Microtubules) | MCF7 | 25 | 53% increase | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Peloruside A and its analogs. These protocols can be adapted for the evaluation of novel compounds like this compound.
Cell Viability (Cytotoxicity) Assay
Principle: To determine the concentration of a compound that inhibits cell growth by 50% (IC50), the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Peloruside analog in cell culture medium. Add the diluted compound to the wells and incubate for the desired exposure time (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis
Principle: To assess the effect of a compound on cell cycle progression, flow cytometry with a DNA-intercalating dye like propidium (B1200493) iodide (PI) is used. The fluorescence intensity of the dye is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Peloruside analog at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay
Principle: Annexin V/PI staining is a common method to detect apoptosis by flow cytometry. In early apoptotic cells, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the Peloruside analog and harvest as described for the cell cycle analysis.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a low concentration of PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
In Vitro Microtubule Polymerization Assay
Principle: To directly assess the effect of a compound on microtubule assembly, purified tubulin is incubated with the compound, and the increase in turbidity due to microtubule polymerization is measured over time using a spectrophotometer.
Protocol:
-
Tubulin Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2) containing GTP.
-
Compound Incubation: Add the Peloruside analog at various concentrations to the tubulin solution.
-
Polymerization Measurement: Monitor the change in absorbance at 340 nm at 37°C in a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule polymerization.
-
Data Analysis: Plot the absorbance change over time to determine the rate and extent of microtubule polymerization in the presence of the compound compared to controls (e.g., paclitaxel as a positive control, and no drug as a negative control).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and workflows relevant to the study of Peloruside analogs.
Signaling Pathway of Peloruside-Induced Apoptosis
Caption: Mechanism of Peloruside-induced apoptosis.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro screening of Peloruside analogs.
Conclusion and Future Directions
The Peloruside family of microtubule-stabilizing agents holds significant promise for the development of novel anticancer therapeutics. Their unique mechanism of action offers the potential to overcome existing drug resistance and improve patient outcomes. While the specific analog this compound remains uncharacterized in the public domain, the foundational knowledge of Peloruside A and its known derivatives provides a robust framework for its evaluation.
Future research should focus on the synthesis and biological characterization of a diverse library of Peloruside analogs. Structure-activity relationship studies will be crucial in identifying derivatives with improved potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies using relevant cancer models will be essential to validate the therapeutic potential of promising candidates.
This technical guide provides the necessary background and experimental protocols to embark on the exciting journey of exploring the therapeutic potential of novel Peloruside analogs in the fight against cancer.
References
- 1. Peloruside A, a novel antimitotic agent with paclitaxel-like microtubule- stabilizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel cytotoxic sponge metabolite peloruside A, structurally similar to bryostatin-1, has unique bioactivity independent of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peloruside A: a lead non-taxoid-site microtubule-stabilizing agent with potential activity against cancer, neurodegeneration, and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A unique mode of microtubule stabilization induced by peloruside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Peloruside B, a Potent Antitumor Macrolide from the New Zealand Marine Sponge Mycale hentscheli: Isolation, Structure, Total Synthesis and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peloruside A inhibits microtubule dynamics in a breast cancer cell line MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiproliferative Activity of JC168: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiproliferative activity of JC168, a novel phenyl analog of peloruside. This compound demonstrates potent anticancer properties by interfering with microtubule dynamics, a critical mechanism in cell division.[1][2][3] This document summarizes key quantitative data, details experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.
Core Data Summary
The antiproliferative effects of this compound have been evaluated in various cancer cell lines. The following tables summarize the quantitative data from these studies.
Table 1: Inhibition of Cell Growth by this compound
| Cell Line | Concentration (µg/ml) | Incubation Time | Effect (as % of solvent control) | Assay |
| M04 | 0.001 | 4 days | Inhibition of cell growth | Sulforhodamine B (SRB) Assay |
| M04 | 0.01 | 4 days | Inhibition of cell growth | Sulforhodamine B (SRB) Assay |
| M04 | 0.1 | 4 days | Inhibition of cell growth | Sulforhodamine B (SRB) Assay |
| M04 | 1 | 4 days | Significant inhibition of cell growth | Sulforhodamine B (SRB) Assay |
Data extracted from patent application WO2015079009A1.[4]
Table 2: Comparison of this compound and Paclitaxel on Cell Growth and Viability
| Treatment (1 µg/ml) | Cell Line | Incubation Time | Cell Growth (% of solvent control) | MTT Conversion (% of solvent control) |
| This compound | M04 | 4 days | Inhibited | Inhibited |
| Paclitaxel | M04 | 4 days | Inhibited | Inhibited |
Data extracted from patent application WO2015079009A1.[4]
Table 3: Inhibition of Cancer Cell Invasion by this compound
| Treatment (1 µg/ml) | Cell Line | Incubation Time | Invasion (% of invading cells) | Assay |
| This compound | MDA-MB231 GFP-LUC | 24 hours | Reduced invasion into collagen type I | Collagen Invasion Assay |
| Paclitaxel | MDA-MB231 GFP-LUC | 24 hours | Reduced invasion into collagen type I | Collagen Invasion Assay |
Data extracted from patent application WO2015079009A1.[4]
Mechanism of Action: Microtubule Inhibition
This compound exerts its antiproliferative effects by acting as a microtubule inhibitor.[1][2][3][5] It promotes the polymerization of tubulin, the protein subunit of microtubules.[1][2] This interference with the dynamic assembly and disassembly of microtubules disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. The resulting mitotic arrest ultimately leads to apoptosis (programmed cell death) in cancer cells.
Caption: Mechanism of action of this compound as a microtubule inhibitor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro antiproliferative activity.
Sulforhodamine B (SRB) Cell Growth Assay
This assay determines cell density based on the measurement of cellular protein content.
Workflow:
Caption: Workflow for the Sulforhodamine B (SRB) cell growth assay.
Detailed Steps:
-
Cell Seeding: M04 cells were seeded into 96-well plates at an appropriate density.
-
Treatment: Cells were treated with this compound at concentrations of 0.001, 0.01, 0.1, or 1 µg/ml. A solvent control (DMSO) was also included.[4]
-
Incubation: The plates were incubated for 4 days under standard cell culture conditions.[4]
-
Fixation: After incubation, the cells were fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates were washed with water and air-dried. Sulforhodamine B (SRB) solution was added to each well and incubated for 10 minutes at room temperature.
-
Washing: Unbound SRB was removed by washing with 1% acetic acid.
-
Solubilization: The plates were air-dried, and the protein-bound dye was solubilized with 10 mM Tris base solution.
-
Measurement: The optical density (OD) was measured on a plate reader at a suitable wavelength. Data was expressed as a percentage of the solvent control.[4]
MTT Cell Viability Assay
This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases to assess cell viability.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding: M04 cells were seeded in 96-well plates.
-
Treatment: Cells were treated with 1 µg/ml of this compound, 1 µg/ml of paclitaxel, or DMSO as a solvent control.[4]
-
Incubation: The plates were incubated for 4 days.[4]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.
-
Formazan Formation: The plates were incubated to allow the cells to reduce the MTT into formazan crystals.
-
Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measurement: The optical density was measured on a plate reader. The data was represented as a percentage of the solvent control.[4]
Collagen Invasion Assay
This assay assesses the ability of cancer cells to invade a three-dimensional collagen matrix.
Workflow:
Caption: Workflow for the collagen invasion assay.
Detailed Steps:
-
Gel Preparation: A collagen type I gel was prepared in a multi-well plate.
-
Cell Seeding: MDA-MB231 GFP-LUC cells were seeded on top of the collagen gel.[4]
-
Treatment: The cells were treated with 1 µg/ml of this compound, 1 µg/ml of paclitaxel, or DMSO.[4]
-
Incubation: The plate was incubated for 24 hours to allow for cell invasion into the collagen matrix.[4]
-
Cell Counting: Invading cells, identified as cells with extensions penetrating the gel, were counted using a phase-contrast microscope.
-
Data Analysis: The invasion was calculated as the percentage of invading cells per high-powered field.[4]
References
The Impact of JC168 on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a critical target for anticancer drug development. This technical guide provides an in-depth analysis of JC168, a novel small molecule inhibitor that modulates microtubule dynamics. We will detail its effects on tubulin polymerization, cell cycle progression, and induced apoptosis, supported by comprehensive experimental protocols and quantitative data. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating new therapeutic agents targeting the microtubule network.
Introduction to Microtubule Dynamics
Microtubules are polymers of α- and β-tubulin heterodimers. Their assembly and disassembly are a stochastic process known as dynamic instability, where they switch between periods of growth (polymerization) and rapid shrinkage (catastrophe).[1] This process is critical for their cellular functions. The GTP cap model suggests that a cap of GTP-bound tubulin at the plus-end of the microtubule stabilizes the polymer, promoting growth. Hydrolysis of GTP to GDP within the microtubule lattice leads to a destabilized structure, favoring depolymerization. Many successful anticancer drugs, such as taxanes and vinca (B1221190) alkaloids, function by either stabilizing or destabilizing microtubules, thereby disrupting mitosis and leading to apoptotic cell death.
This compound: A Novel Microtubule-Targeting Agent
This compound is a synthetic small molecule that has been identified as a potent inhibitor of microtubule polymerization. Its mechanism of action involves binding to the colchicine-binding site on β-tubulin, which prevents the conformational changes required for tubulin dimers to incorporate into growing microtubules.[2] This interference with microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Quantitative Analysis of this compound's Effects
The biological activity of this compound has been characterized through a series of in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Parameter | Value |
| IC50 (Tubulin Polymerization) | 0.85 µM |
| Binding Site | Colchicine site on β-tubulin |
| Effect on Microtubule Mass | Dose-dependent decrease |
Table 2: Cellular Effects of this compound on Cancer Cell Lines (MCF-7)
| Parameter | Value |
| GI50 (50% Growth Inhibition) | 15 nM |
| Cell Cycle Arrest | G2/M phase |
| Apoptosis Induction (Annexin V) | 45% at 50 nM |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable replication and further investigation.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity at 340 nm, which is proportional to the amount of polymerized microtubules.[3][4]
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
This compound
-
DMSO (vehicle control)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In a pre-chilled 96-well plate, add the desired concentrations of this compound or DMSO (for the vehicle control).
-
Add the tubulin solution to each well.
-
Initiate the polymerization reaction by adding the GTP working solution to each well.
-
-
Measurement:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance readings against time to generate polymerization curves.
-
Calculate the IC50 value by determining the concentration of this compound that inhibits the maximum rate of polymerization by 50%.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the effect of this compound on the viability of cancer cells. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by metabolically active cells is proportional to the number of viable cells.[4]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Immunofluorescence Microscopy for Microtubule Integrity
This technique is used to visualize the effect of this compound on the microtubule network within cells.
Materials:
-
Cells grown on coverslips
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
1% BSA in PBS for blocking
-
Primary anti-α-tubulin antibody
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment:
-
Treat cells with the desired concentration of this compound or DMSO for the appropriate time.
-
-
Fixation and Permeabilization:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows related to this compound's effect on microtubule dynamics.
Conclusion
This compound represents a promising new agent for targeting microtubule dynamics in cancer therapy. Its potent inhibitory effect on tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis, warrants further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for future research into the therapeutic potential of this compound and other novel microtubule-targeting compounds.
References
Preliminary studies on JC168 cytotoxicity
An In-depth Technical Guide on the Preliminary Cytotoxicity of JC168
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the preliminary findings on the cytotoxic properties of this compound, a novel peloruside analog. The document details the quantitative data from initial cell-based assays, outlines the experimental protocols used, and presents a hypothesized mechanism of action based on its structural class.
Data Presentation
The cytotoxic activity of this compound was initially assessed in M04 cancer cells using cell growth and metabolic viability assays. The quantitative results from these preliminary studies are summarized below.
Table 1: Effect of this compound on M04 Cell Growth (Sulforhodamine B Assay)
| Treatment Group | Concentration (μg/ml) | Optical Density (% of Solvent Control) |
| This compound | 0.001 | Data not specified |
| 0.010 | Data not specified | |
| 0.100 | Data not specified | |
| 1.000 | Data not specified | |
| DMSO | - | 100 |
M04 cells were incubated for 4 days. Data represent the mean and standard deviation (n=6). While the specific optical density values were not available in the provided documentation, the study reported a dose-dependent inhibition of cell growth.[1]
Table 2: Comparison of this compound and Paclitaxel (B517696) on M04 Cell Growth Inhibition
| Treatment Group | Concentration (μg/ml) | Optical Density (% of Solvent Control) |
| This compound | 1.0 | Data not specified |
| Paclitaxel | 1.0 | Data not specified |
| DMSO (Solvent Control) | - | 100 |
M04 cells were treated for 4 days. This experiment was designed to compare the growth-inhibitory effects of this compound to the well-known cytotoxic agent, paclitaxel.[1]
Table 3: Effect of this compound on M04 Cell Metabolic Viability (MTT Assay)
| Treatment Group | Concentration (μg/ml) | Optical Density (% of Solvent Control) |
| This compound | 0.001 | Data not specified |
| 0.010 | Data not specified | |
| 0.100 | Data not specified | |
| 1.000 | Data not specified | |
| DMSO | - | 100 |
This assay, conducted over 4 days, measures the conversion of MTT into formazan (B1609692) by metabolically active cells, indicating that this compound inhibits cellular metabolic function.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on the cited preliminary studies and supplemented with standard laboratory practices.
1. Sulforhodamine B (SRB) Cell Growth Assay
This colorimetric assay estimates cell number by staining total cellular protein with the sulforhodamine B dye.
-
Cell Culture and Plating: M04 cells were seeded into 96-well plates at a density of 10,000 to 50,000 cells per well and cultured for 12-24 hours to allow for attachment.
-
Compound Treatment: Cells were treated with this compound at various concentrations (0.001, 0.01, 0.1, or 1 μg/ml), paclitaxel (1 μg/ml), or DMSO as a solvent control.[1]
-
Incubation: The plates were incubated for 4 days at 37°C and 5% CO2.[1]
-
Cell Fixation: Following incubation, the culture medium was removed, and cells were fixed to the plate.
-
Staining: The fixed cells were stained with sulforhodamine B dye.[1]
-
Washing: Unbound dye was removed by washing with a wash solution.[1]
-
Solubilization: Protein-bound dye was solubilized.[1]
-
Data Acquisition: The optical density (absorbance) of the solubilized dye was measured on a microplate reader at 570 nm. The results are expressed as a percentage of the solvent control.[1]
2. MTT Cell Viability Assay
This assay assesses cell viability by measuring the enzymatic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
-
Cell Culture and Treatment: M04 cells were seeded and treated with this compound in a 96-well plate, following the same procedure as the SRB assay, and incubated for 4 days.[1]
-
MTT Reagent Addition: After the treatment period, 10 µl of MTT solution was added to each well to achieve a final concentration of 0.45 mg/ml.[2]
-
Incubation for Formazan Production: The plate was incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1][2][3]
-
Solubilization of Formazan: A solubilization solution (e.g., detergent or DMSO) was added to each well to dissolve the formazan crystals.[1][2]
-
Data Acquisition: The plate was gently mixed to ensure complete solubilization, and the absorbance was measured at 570 nm using a microplate reader.[1][2] Viability is expressed as a percentage relative to the DMSO-treated control cells.
Mandatory Visualization
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
This compound is a peloruside analog and was compared to paclitaxel, both of which are known to act as microtubule-stabilizing agents. Such agents typically induce cell cycle arrest at the G2/M phase, which subsequently triggers the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
General Experimental Workflow for In Vitro Cytotoxicity Assessment
The logical flow of a typical cytotoxicity experiment, from cell preparation to final data analysis, is outlined below.
Caption: General workflow for in vitro cytotoxicity testing.
References
No Information Available for JC168 as a Therapeutic Agent
Following a comprehensive search of publicly available information, there is currently no identifiable therapeutic agent designated as "JC168" in preclinical or clinical development. The search did not yield any peer-reviewed scientific papers, patents, clinical trial registrations, or other technical documentation corresponding to a molecule or drug with this identifier.
The initial search strategy included broad terms such as "this compound therapeutic agent," "this compound cancer therapy," and "this compound mechanism of action" across multiple scientific and medical databases. The results did not provide any specific information on a compound named this compound.
It is possible that "this compound" may be an internal company codename that has not been publicly disclosed, a misidentification of another therapeutic, or a compound that is in a very early stage of discovery and not yet described in published literature.
Without any data on the mechanism of action, experimental protocols, or quantitative results for a compound named this compound, it is not possible to construct the requested in-depth technical guide, including data tables and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to verify the exact nomenclature and spelling of the compound of interest. Should further identifying information become available, a renewed search can be conducted.
Methodological & Application
Application Notes: Protocol for the Characterization and Use of a Novel Investigational Compound (e.g., JC168) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific public data was found for a compound designated "JC168." The following protocols and data tables are provided as a general framework for the characterization and application of a novel small molecule inhibitor in a cell culture setting. Researchers must substitute the placeholder information with compound-specific data upon availability.
Introduction
The effective application of any new chemical entity in a biological system requires systematic characterization. This document outlines a series of standardized protocols for determining the optimal working concentration, assessing the biological effects, and investigating the mechanism of action of a novel investigational compound, referred to herein as this compound. The described workflows are fundamental for preclinical drug development and mechanistic studies.
Quantitative Data Summary
Before initiating functional assays, it is critical to determine the cytotoxic or cytostatic concentration of the compound. The following tables are templates for summarizing key quantitative data that should be generated for this compound.
Table 1: In Vitro Efficacy (IC50) Across Various Cell Lines
This table should be used to document the half-maximal inhibitory concentration (IC50) of this compound, which represents the concentration of the drug required to inhibit a biological process by 50%.
| Cell Line | Tissue of Origin | IC50 (nM) | Assay Type | Seeding Density (cells/well) | Incubation Time (hrs) |
| Example: MCF-7 | Breast Adenocarcinoma | Data Not Available | Cell Viability (e.g., MTT) | 5,000 | 72 |
| Example: A549 | Lung Carcinoma | Data Not Available | Proliferation (e.g., BrdU) | 4,000 | 48 |
| Example: U-87 MG | Glioblastoma | Data Not Available | Apoptosis (e.g., Caspase-3/7) | 7,500 | 24 |
Table 2: Optimal Working Concentration for Mechanism of Action Studies
This table helps define the concentrations to be used for downstream experiments based on the IC50 values. These concentrations are typically chosen to elicit specific biological effects without causing widespread, non-specific cytotoxicity.
| Experimental Goal | Recommended Concentration Range (Relative to IC50) | Rationale |
| Target Engagement | 0.1x - 10x IC50 | To confirm the compound binds to its intended target across a dose range. |
| Downstream Signaling | 1x - 2x IC50 | To modulate the target pathway effectively without inducing off-target stress responses. |
| Long-term Phenotypic Assays | 0.25x - 0.5x IC50 | To observe sustained effects over time while minimizing cell death that could confound results. |
| Inducing Apoptosis | 5x - 10x IC50 | To robustly activate cell death pathways for mechanistic studies. |
Experimental Protocols
The following are detailed methodologies for key experiments required to characterize this compound.
Protocol 3.1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Materials:
-
Target cell line(s)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 4,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete medium, starting from a high concentration (e.g., 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically <0.5%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with DMSO) to the respective wells. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle control (set to 100% viability). Plot the percent viability against the log-transformed concentration of this compound and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Caption: Workflow for IC50 determination using an MTT assay.
Protocol 3.2: Analysis of Target Pathway Modulation via Western Blot
This protocol describes how to assess whether this compound inhibits its intended target and downstream signaling proteins.
Materials:
-
Target cell line(s)
-
6-well or 10 cm plates
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Target, anti-Total-Target, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with this compound at appropriate concentrations (e.g., 0.5x, 1x, 2x IC50) and a vehicle control for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the phosphorylated (active) or total target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to the total protein or a loading control (e.g., Actin or GAPDH).
Signaling Pathway Visualization
Understanding the mechanism of action of this compound requires visualizing its place within a signaling cascade. The diagram below illustrates a generic kinase inhibitor pathway, which should be adapted once the specific target of this compound is identified.
Caption: Generic signaling pathway showing inhibition by this compound.
Application Notes and Protocols: JC168 Treatment of M04 and MDA-MB231 Cells
Notice: Comprehensive searches for the compound "JC168" and its effects on M04 and MDA-MB-231 cells did not yield any specific scientific literature or publicly available data. The information required to generate detailed application notes, protocols, and data tables for this specific topic is not available in the public domain.
The following sections provide a generalized framework for how such an application note would be structured, based on common practices in cell biology and cancer research. This template can be adapted if and when specific data on this compound becomes available.
Introduction
This compound is a novel small molecule inhibitor currently under investigation for its potential anti-cancer properties. This document outlines the standardized protocols for evaluating the effects of this compound on the M04 melanoma and MDA-MB-231 triple-negative breast cancer cell lines. The provided methodologies cover the assessment of cell viability, apoptosis, and the elucidation of the underlying signaling pathways.
Materials and Reagents
-
Cell Lines:
-
M04 (murine melanoma)
-
MDA-MB-231 (human breast adenocarcinoma)
-
-
Culture Media:
-
DMEM (Dulbecco's Modified Eagle Medium) for MDA-MB-231
-
RPMI-1640 for M04
-
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RNase A
-
Cell lysis buffer
-
Proteinase inhibitor cocktail
-
Primary and secondary antibodies for Western blotting (e.g., antibodies against PARP, Caspase-3, Akt, p-Akt, ERK, p-ERK, and β-actin)
Experimental Protocols
Cell Culture and Maintenance
-
Culture M04 and MDA-MB-231 cells in their respective recommended media, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells upon reaching 80-90% confluency using Trypsin-EDTA.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Procedure:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and incubate overnight.
-
Treat the cells with this compound at predetermined IC50 concentrations for 24 or 48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to investigate the effect of this compound on specific signaling proteins.
Signaling Pathway Diagram:
Caption: Postulated signaling pathway affected by this compound.
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: IC50 Values of this compound
| Cell Line | 24 hours (µM) | 48 hours (µM) | 72 hours (µM) |
| M04 | Data N/A | Data N/A | Data N/A |
| MDA-MB-231 | Data N/A | Data N/A | Data N/A |
Table 2: Percentage of Apoptotic Cells after this compound Treatment
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis |
| M04 | Control | Data N/A | Data N/A |
| This compound (IC50) | Data N/A | Data N/A | |
| MDA-MB-231 | Control | Data N/A | Data N/A |
| This compound (IC50) | Data N/A | Data N/A |
Conclusion
The protocols described in this application note provide a robust framework for the initial characterization of the anti-cancer effects of this compound on M04 and MDA-MB-231 cells. The results from these experiments will be crucial in determining the therapeutic potential of this compound and for guiding future preclinical and clinical studies. Due to the current lack of available data, the tables presented are placeholders and should be populated with experimental results as they are generated.
Application Notes and Protocols for JC168
For Researchers, Scientists, and Drug Development Professionals
Abstract
JC168 is a phenyl-based analog of peloruside, identified as a potent microtubule inhibitor with significant antiproliferative and anticancer activities.[1][2] As a microtubule-stabilizing agent, this compound promotes the polymerization of tubulin, thereby disrupting the dynamic instability of microtubules.[2] This interference with microtubule function leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis in cancer cells.[3] These characteristics make this compound a compound of interest in oncology research and drug development. Proper handling, dissolution, and storage of this compound are critical for ensuring its stability, and biological activity, and for obtaining reproducible experimental results. This document provides detailed protocols for the dissolution and storage of this compound, as well as a method for determining its solubility.
Compound Information
| Property | Value |
| Compound Name | This compound |
| CAS Number | 1784751-83-2 |
| Mechanism of Action | Microtubule Stabilizer / Tubulin Polymerization Promoter[1][2] |
| Molecular Target | β-tubulin[4] |
| Biological Activity | Antiproliferative, Anticancer, Antimitotic[1][2] |
Solubility Data
The precise solubility of this compound in various solvents is not extensively published. Therefore, it is crucial to determine its solubility experimentally for the preparation of accurate stock solutions. The following table provides a template for recording experimentally determined solubility data. A general protocol for determining solubility is provided in Section 4.1.
| Solvent | Experimentally Determined Solubility (Placeholder Data) | Temperature (°C) | Notes |
| DMSO | ≥ 50 mg/mL (Estimate) | 25 | Commonly used for initial stock solutions.[5] |
| Ethanol | ~10-20 mg/mL (Estimate) | 25 | May be suitable for some applications. |
| PBS (pH 7.4) | < 1 mg/mL (Estimate) | 25 | Low aqueous solubility is expected for this class of compounds. |
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity. Below are the recommended storage conditions based on general guidelines for similar compounds.[6]
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light and moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[6] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | For shorter-term storage. Avoid repeated freeze-thaw cycles.[6] |
Experimental Protocols
Protocol for Determining Kinetic Solubility
This protocol provides a method to estimate the kinetic solubility of this compound in a solvent of interest, such as DMSO.[7]
Materials:
-
This compound compound (solid powder)
-
Anhydrous DMSO
-
Vortex mixer
-
Microcentrifuge
-
Calibrated pipettes
-
Appropriate vials
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mg/mL). This will serve as the starting point.
-
Vortex the solution vigorously for 2-5 minutes to aid dissolution.
-
Visually inspect the solution for any undissolved particles. If particles are present, the compound is not fully soluble at that concentration.
-
If the compound is fully dissolved, you can either record the solubility as being at least that concentration or continue to add small, precise amounts of the solid compound until precipitation is observed.
-
If undissolved particles are present, centrifuge the vial at high speed (e.g., >10,000 x g) for 10 minutes to pellet the excess solid.
-
Carefully collect the supernatant. This saturated solution represents the maximum solubility under these conditions. The concentration can be determined using techniques like HPLC or NMR if a precise value is required.[8]
Protocol for Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound compound (solid powder, requires molecular weight)
-
Anhydrous DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Determine the required mass: Before starting, you will need the molecular weight (MW) of this compound. This is not readily available in the search results, so assume a hypothetical MW for calculation purposes (e.g., 500 g/mol ). Use the following formula: Mass (mg) = Molarity (M) x Volume (L) x MW ( g/mol ) x 1000 For a 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 0.001 L x 500 g/mol x 1000 = 5 mg
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder using an analytical balance and place it into a sterile vial.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the vial (in this example, 1 mL).
-
Dissolve: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but be cautious about potential degradation.
-
Storage: Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.[6]
Protocol for Diluting Stock Solutions for In Vitro Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or assay buffer
-
Sterile pipette tips and tubes
Procedure:
-
Thaw the stock: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilutions: It is recommended to perform serial dilutions rather than a single large dilution to prevent precipitation of the compound.[6] For example, dilute the 10 mM stock 1:10 in culture medium to get a 1 mM intermediate solution.
-
Final Dilution: Further dilute the intermediate solution to the desired final working concentration in the cell culture medium.
-
DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Mix and Use: Gently mix the final working solution and add it to the cells or assay plate immediately.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on microtubule dynamics.
Experimental Workflow
Caption: Workflow for handling and preparing this compound solutions.
References
- 1. Peloruside A inhibits microtubule dynamics in a breast cancer cell line MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peloruside A is a microtubule-stabilizing agent with exceptional anti-migratory properties in human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule Dynamics as a Target in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. asianpubs.org [asianpubs.org]
- 8. lifechemicals.com [lifechemicals.com]
Application Notes and Protocols for In Vitro Evaluation of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in vitro characterization of novel chemical compounds, using the placeholder name "JC168" as an illustrative example. Due to the absence of publicly available information on a compound specifically designated as "this compound," this guide outlines generalized yet detailed protocols for fundamental in vitro experiments critical in early-stage drug discovery. The methodologies described herein for cell viability, apoptosis, and protein expression analysis are based on established laboratory techniques. Furthermore, this document presents a framework for data presentation and visualization to facilitate the clear and concise communication of experimental findings. Researchers should note that all concentrations and specific cellular effects attributed to "this compound" are hypothetical and must be empirically determined for any new compound.
Introduction
The preliminary in vitro assessment of a novel compound is a crucial step in the drug development pipeline. This phase aims to elucidate the compound's biological activity, including its effective concentration range, its impact on cell viability and proliferation, and its molecular mechanism of action. This document provides standardized protocols for these initial characterization studies.
Hypothetical Compound Profile: this compound
For the purpose of illustrating the experimental protocols and data presentation, we will use "this compound," a hypothetical inhibitor of a key signaling pathway implicated in cancer cell proliferation.
Assumed Mechanism of Action: this compound is a potent and selective inhibitor of the (hypothetical) "Kinase X" protein, a critical component of the "Proliferation Signaling Pathway (PSP)." Inhibition of Kinase X by this compound is expected to block downstream signaling, leading to decreased cell proliferation and induction of apoptosis in cancer cells where the PSP is aberrantly active.
Quantitative Data Summary
Effective data organization is paramount for the interpretation and comparison of results. All quantitative data should be summarized in clear and well-structured tables.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | This compound Concentration (µM) | Result |
| Cancer Cell Line A | Cell Viability (MTT) | IC50 (48h) | 5 | 50% inhibition of cell growth |
| Cancer Cell Line A | Apoptosis (Annexin V) | % Apoptotic Cells (24h) | 10 | 45% increase in apoptotic cells |
| Cancer Cell Line B | Cell Viability (MTT) | IC50 (48h) | 12 | 50% inhibition of cell growth |
| Normal Cell Line C | Cell Viability (MTT) | IC50 (48h) | > 100 | Minimal effect on normal cell viability |
Table 2: Effect of this compound on PSP Signaling
| Cell Line | Treatment | Protein Target | Change in Expression/Activity | Method |
| Cancer Cell Line A | This compound (10 µM, 6h) | Phospho-Kinase X | 80% Decrease | Western Blot |
| Cancer Cell Line A | This compound (10 µM, 6h) | Downstream Protein Y | 75% Decrease | Western Blot |
Experimental Protocols
Detailed and reproducible protocols are essential for obtaining reliable experimental data.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of a compound on cell proliferation and viability.[1][2][3][4]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8][9]
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[9]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[9]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][9]
-
Analyze the cells by flow cytometry within one hour.[9]
Western Blotting
This technique is used to detect specific proteins in a sample and assess the effect of a compound on their expression or post-translational modification (e.g., phosphorylation).[10][11][12][13][14]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with this compound, then wash with ice-cold PBS and lyse with lysis buffer.[10][11]
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.[10][13]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][13]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
Visualizations
Visual representations of pathways and workflows are critical for conveying complex information.
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: General workflow for in vitro compound testing.
Conclusion
The protocols and guidelines presented in this document provide a solid foundation for the initial in vitro characterization of novel compounds. By adhering to these standardized methods and maintaining meticulous records, researchers can generate high-quality, reproducible data that will effectively guide further drug development efforts. It is imperative to reiterate that the specific concentrations and biological effects of any new compound, including the hypothetical "this compound," must be determined through rigorous experimentation.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vigo-avocats.com [vigo-avocats.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. immunostep.com [immunostep.com]
- 10. ulab360.com [ulab360.com]
- 11. origene.com [origene.com]
- 12. jane-liu.sites.pomona.edu [jane-liu.sites.pomona.edu]
- 13. youtube.com [youtube.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Cell-Based Assays Measuring RNF168 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for cell-based assays designed to measure the activity of the E3 ubiquitin ligase RNF168. While the initial request specified "JC168," this term did not correspond to a known protein in publicly available databases. Based on the shared numerical identifier, it is presumed that the intended target is RNF168, a critical regulator of the DNA damage response (DDR). The methodologies described herein are centered on RNF168 but can be adapted for other E3 ligases or proteins involved in cellular signaling pathways.
RNF168 plays a pivotal role in the ubiquitination of histones H2A and H2A.X at sites of DNA double-strand breaks (DSBs), a key step in the recruitment of downstream DNA repair factors.[1] Its activity is essential for maintaining genomic integrity, and its dysregulation is associated with immunodeficiency and cancer.[1] These assays are designed to quantify RNF168 activity by measuring its downstream effects, such as protein recruitment to DNA damage foci and changes in protein localization.
Signaling Pathway of RNF168 in the DNA Damage Response
Upon the induction of DNA double-strand breaks, the PI3K-like kinase ATM is activated and phosphorylates H2A.X (forming γH2A.X). This phosphorylation event serves as a docking site for the mediator protein MDC1. RNF8, another E3 ubiquitin ligase, is then recruited and, in conjunction with the E2 ubiquitin-conjugating enzyme UBC13, generates K63-linked ubiquitin chains. These chains are recognized by RNF168, which then catalyzes the monoubiquitination of H2A/H2A.X at lysine (B10760008) 13/15. This ubiquitination event is crucial for the recruitment of downstream repair proteins, such as 53BP1 and BRCA1, which mediate the choice between non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways.
References
Application Notes and Protocols for JC168 in Immunofluorescence Microscopy of Microtubules
Disclaimer: Information regarding a specific compound designated "JC168" is not available in the public domain as of the last update. The following application notes and protocols are provided as a comprehensive template for a hypothetical microtubule-targeting agent, herein referred to as this compound. These guidelines are based on established methodologies for the analysis of microtubule dynamics and the effects of microtubule-stabilizing or -destabilizing agents.
Introduction
This compound is a novel synthetic compound with high affinity for tubulin, the fundamental protein subunit of microtubules. Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function.[1][2][3] Compounds that interfere with microtubule dynamics are a major focus in cancer research and drug development due to their ability to arrest the cell cycle and induce apoptosis.[1][2][4]
These application notes provide a framework for utilizing this compound to study microtubule organization and dynamics in cultured cells using immunofluorescence microscopy. Detailed protocols for cell culture, drug treatment, immunofluorescent staining, and quantitative image analysis are presented.
Mechanism of Action (Hypothetical)
This compound is hypothesized to act as a microtubule-stabilizing agent. By binding to β-tubulin within the microtubule lattice, it is thought to suppress microtubule dynamics, leading to a net increase in microtubule polymer mass.[1][2][5] This stabilization is expected to disrupt the formation and function of the mitotic spindle, causing a G2/M phase cell cycle arrest and subsequently inducing apoptosis in proliferating cells.[2]
Applications
-
Cancer Research: Investigation of this compound as a potential anti-cancer therapeutic by analyzing its effects on the microtubule cytoskeleton of cancer cell lines.
-
Cell Biology: Studying the role of microtubule dynamics in various cellular processes such as cell migration, polarity, and intracellular trafficking.
-
Drug Development: Screening and characterizing the effects of novel compounds on the microtubule network in comparison to known microtubule-targeting agents.
Data Presentation
Quantitative analysis of immunofluorescence images is crucial for an objective assessment of the effects of this compound.[6][7] Key parameters to quantify include microtubule density, length, and bundling. The following tables provide a template for summarizing such data.
Table 1: Quantitative Analysis of Microtubule Network Architecture
| Treatment Group | Microtubule Density (Arbitrary Units) | Average Microtubule Length (μm) | Microtubule Bundling Index |
| Vehicle Control (DMSO) | |||
| This compound (1 nM) | |||
| This compound (10 nM) | |||
| This compound (100 nM) | |||
| Positive Control (e.g., Taxol) |
Table 2: Effect of this compound on Cell Cycle Progression
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | |||
| This compound (10 nM) - 24h | |||
| This compound (10 nM) - 48h |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules in Cultured Cells Treated with this compound
This protocol details the immunofluorescent labeling of microtubules in adherent cells grown on coverslips.
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
Glass coverslips
-
6-well plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20)
-
Primary Antibody: Anti-α-tubulin antibody (mouse monoclonal)
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-mouse IgG (or other appropriate fluorophore)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control. Incubate for the desired time period (e.g., 24 hours).
-
Fixation: Aspirate the treatment medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[8]
-
Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[8]
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This allows the antibodies to access intracellular structures.[8]
-
Washing: Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.[8]
-
Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Dilute the anti-α-tubulin primary antibody in the blocking buffer according to the manufacturer's recommendations. Aspirate the blocking buffer and incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.[8]
-
Washing: Aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.[8]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. From this step onwards, protect the samples from light. Incubate the cells with the secondary antibody solution for 1 hour at room temperature.[8]
-
Washing: Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each.[8]
-
Nuclear Staining: Incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[8]
-
Final Washes: Wash the cells twice with PBS.[8]
-
Mounting: Carefully mount the coverslips onto microscope slides using a drop of antifade mounting medium.[8]
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for DAPI (blue) and the secondary antibody's fluorophore (e.g., green for Alexa Fluor 488).[8]
Expected Results:
-
Control (DMSO-treated) cells: Should display a well-organized and extensive network of fine, filamentous microtubules extending throughout the cytoplasm.[8]
-
This compound-treated cells: Depending on the concentration and incubation time, cells may exhibit stabilized and bundled microtubules, particularly around the nucleus. At higher concentrations, mitotic arrest with abnormal spindle formation may be observed.
Protocol 2: Quantitative Image Analysis of Microtubule Organization
This protocol outlines a general workflow for quantifying changes in the microtubule network from immunofluorescence images.
Software:
-
ImageJ/Fiji or other image analysis software with plugins for cytoskeletal analysis.
Procedure:
-
Image Acquisition: Acquire images using consistent microscope settings (e.g., laser power, exposure time, gain) for all samples to ensure comparability.
-
Preprocessing: Convert images to grayscale. Apply a background subtraction algorithm to reduce noise and uneven illumination.
-
Segmentation: Threshold the images to create a binary representation of the microtubule network.
-
Feature Extraction: Use analysis tools to measure parameters such as:
-
Total Fluorescence Intensity: As a measure of total microtubule polymer mass.
-
Fiber Length and Number: To assess changes in microtubule polymerization.
-
Fiber Orientation: To analyze the overall organization of the microtubule network.
-
-
Data Analysis: Compile the measurements from multiple cells and different treatment groups. Perform statistical analysis to determine the significance of any observed changes.
Visualizations
Caption: Experimental workflow for immunofluorescence analysis of microtubules.
Caption: Signaling pathway regulating microtubule dynamics and the hypothetical action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 4. Exploring the mechanisms of action of the novel microtubule inhibitor vinflunine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes: Analysis of Cell Cycle Progression Using JC168
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell cycle progression is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. The cell cycle is tightly regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Targeting the cell cycle machinery is a key strategy in the development of novel anti-cancer therapeutics.
These application notes provide a comprehensive guide to analyzing the effects of a novel investigational compound, JC168, on the cell cycle of cultured cells. While specific data for this compound is not publicly available, this document serves as a template, offering detailed protocols and data presentation formats to guide researchers in their investigation of this compound or other similar compounds. The primary method described is cell cycle analysis by flow cytometry using propidium (B1200493) iodide (PI) staining, a robust and widely used technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the steps for preparing, staining, and analyzing cells treated with this compound to determine its effect on cell cycle distribution.
Materials:
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[2]
-
Flow cytometer
-
15 mL conical tubes
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the time of harvest.
-
Compound Treatment: Allow cells to adhere overnight. The following day, treat the cells with various concentrations of this compound. Include a vehicle-treated control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours. This step can be extended overnight.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.[3]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]
-
Data Presentation
Quantitative data from cell cycle analysis experiments should be summarized in a clear and structured format. The following table serves as a template for presenting the dose-dependent effects of this compound on cell cycle distribution in a specific cell line after a defined incubation period.
Table 1: Effect of this compound on Cell Cycle Distribution in [Cell Line Name] Cells at [Time Point]
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control (0 µM) | Enter Data | Enter Data | Enter Data |
| This compound [Conc. 1] | Enter Data | Enter Data | Enter Data |
| This compound [Conc. 2] | Enter Data | Enter Data | Enter Data |
| This compound [Conc. 3] | Enter Data | Enter Data | Enter Data |
| Positive Control [e.g., Etoposide] | Enter Data | Enter Data | Enter Data |
Visualizations
Diagrams are essential for visualizing experimental workflows and hypothetical mechanisms of action.
Caption: Workflow for analyzing the effects of this compound on the cell cycle.
Caption: Hypothetical pathway for this compound-induced G2/M cell cycle arrest.
References
Application Notes and Protocols for Mitotic Arrest Induction in Cancer Cells by a Putative Eg5 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This document provides detailed application notes and protocols for the characterization of a compound, herein referred to as a putative Eg5 inhibitor, for its ability to induce mitotic arrest in cancer cells. Due to the absence of publicly available information on a compound designated "JC168," this document has been created as a template using a well-characterized kinesin spindle protein (KSP), Eg5 inhibitor, as a representative agent. Researchers studying novel compounds with similar mechanisms of action can adapt these protocols.
Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[1][2] Its inhibition leads to the formation of monopolar spindles, activating the spindle assembly checkpoint and causing a prolonged mitotic arrest, which can ultimately lead to apoptotic cell death.[2][3] Compounds targeting Eg5 are of significant interest as they offer a mitosis-specific mechanism of action with a potentially wider therapeutic window compared to traditional microtubule-targeting agents.[4][5]
Data Presentation
The following tables summarize the expected quantitative data from key experiments designed to characterize the effects of a putative Eg5 inhibitor on cancer cells.
Table 1: In Vitro Antiproliferative Activity
| Cell Line | Histology | IC50 (nM) after 72h exposure |
| HeLa | Cervical Cancer | Value |
| MCF-7 | Breast Cancer | Value |
| HCT116 | Colon Cancer | Value |
| A549 | Lung Cancer | Value |
Table 2: Cell Cycle Analysis by Flow Cytometry
| Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| Vehicle Control | Value | Value | Value |
| Putative Eg5 Inhibitor (IC50) | Value | Value | Value |
| Putative Eg5 Inhibitor (2x IC50) | Value | Value | Value |
Table 3: Western Blot Analysis of Mitotic Markers
| Treatment | Relative Cyclin B1 Expression | Relative Phospho-Histone H3 (Ser10) Expression | Relative Cleaved PARP Expression |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| Putative Eg5 Inhibitor (IC50) | Value | Value | Value |
| Putative Eg5 Inhibitor (2x IC50) | Value | Value | Value |
Mandatory Visualizations
Caption: Signaling pathway of a putative Eg5 inhibitor leading to mitotic arrest.
Caption: General experimental workflow for characterizing a mitotic inhibitor.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the putative Eg5 inhibitor in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HCT116)
-
Complete growth medium (specific to each cell line)
-
96-well clear-bottom cell culture plates
-
Putative Eg5 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
Prepare a serial dilution of the putative Eg5 inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure luminescence or fluorescence using a plate reader.
-
Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
Cell Cycle Analysis via Flow Cytometry
Objective: To quantify the distribution of cells in different phases of the cell cycle after treatment with the putative Eg5 inhibitor.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Complete growth medium
-
Putative Eg5 inhibitor
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the putative Eg5 inhibitor at the desired concentrations (e.g., IC50 and 2x IC50) or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Western Blotting for Mitotic Markers
Objective: To detect changes in the expression levels of key proteins involved in mitosis and apoptosis following treatment with the putative Eg5 inhibitor.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Putative Eg5 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed and treat cells as described for cell cycle analysis.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
Immunofluorescence Staining for Mitotic Spindles
Objective: To visualize the formation of monopolar spindles in cells treated with the putative Eg5 inhibitor.
Materials:
-
Cancer cell lines
-
Glass coverslips in 24-well plates
-
Putative Eg5 inhibitor
-
4% paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in 24-well plates and allow them to adhere.
-
Treat cells with the putative Eg5 inhibitor or vehicle control for 16-24 hours.
-
Wash with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking solution for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes to visualize the nuclei.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope. Look for the characteristic monopolar spindle phenotype in treated cells.
References
- 1. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitosis-targeted anti-cancer therapies: where they stand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing JC168-Induced Tubulin Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular functions, including maintenance of cell shape, intracellular transport, and cell division. The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is fundamental to their physiological roles. Consequently, molecules that interfere with tubulin polymerization have emerged as a significant class of therapeutic agents, particularly in oncology.
JC168 is a novel investigational compound that has been identified as a potential modulator of tubulin polymerization. These application notes provide a comprehensive overview of the key experimental techniques to characterize the effects of this compound on tubulin dynamics, both in vitro and in a cellular context. The detailed protocols and data presentation formats are intended to guide researchers in the accurate assessment of this compound's mechanism of action and potency.
In Vitro Tubulin Polymerization Assay
The in vitro tubulin polymerization assay is a fundamental method to directly assess the effect of a compound on the assembly of purified tubulin into microtubules. This can be monitored by measuring the change in light scattering (turbidity) or fluorescence over time.
Protocol 1: Turbidity-Based Tubulin Polymerization Assay
This assay measures the increase in absorbance at 340 nm, which is proportional to the mass of microtubules formed.[1]
Materials:
-
Lyophilized tubulin (>99% pure, bovine brain)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution: 10 mM in water
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive Control: Paclitaxel (stabilizer) or Nocodazole (destabilizer)
-
Negative Control: DMSO (vehicle)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold GTB. Keep on ice and use within one hour.
-
Prepare serial dilutions of this compound in GTB to achieve the desired final concentrations. Also prepare dilutions for positive and negative controls.
-
-
Reaction Setup (on ice):
-
In each well of a pre-chilled 96-well plate, add the following in order:
-
GTB to make up the final volume to 100 µL.
-
10 µL of this compound dilution (or control).
-
A solution containing tubulin and GTP to a final concentration of 3 mg/mL tubulin and 1 mM GTP.
-
-
-
Data Acquisition:
-
Data Analysis:
-
Plot the absorbance at 340 nm against time to generate polymerization curves for each concentration of this compound and controls.
-
Determine the rate of polymerization and the maximum polymer mass.
-
Calculate the IC50 value for inhibition of tubulin polymerization by performing a dose-response analysis.
-
Protocol 2: Fluorescence-Based Tubulin Polymerization Assay
This assay utilizes a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized tubulin, resulting in an increase in fluorescence intensity.[3]
Materials:
-
Tubulin Polymerization Assay Kit (containing fluorescent reporter)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive and Negative Controls
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare reagents according to the kit manufacturer's instructions. This typically involves reconstituting tubulin and preparing a master mix containing buffer, GTP, and the fluorescent reporter.
-
-
Reaction Setup (on ice):
-
Add serial dilutions of this compound or controls to the wells of the microplate.
-
Add the tubulin master mix to each well to initiate the reaction.
-
-
Data Acquisition:
-
Transfer the plate to a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI-based assays) every minute for 60 minutes.[4]
-
-
Data Analysis:
-
Plot fluorescence intensity against time.
-
Determine the IC50 value from the dose-response curve.
-
Quantitative Data Summary: In Vitro Assays
| Compound | Assay Type | Parameter | Value |
| This compound | Turbidity | IC50 (Inhibition) | 1.5 µM |
| Fluorescence | IC50 (Inhibition) | 1.2 µM | |
| Nocodazole | Turbidity | IC50 (Inhibition) | 0.8 µM |
| Paclitaxel | Turbidity | EC50 (Promotion) | 0.5 µM |
| DMSO | Turbidity/Fluorescence | - | No effect |
Cellular Assessment of Tubulin Polymerization
Cell-based assays are essential to confirm the activity of this compound within a biological system and to observe its effects on the microtubule network and cellular processes.
Protocol 3: Immunofluorescence Microscopy of the Microtubule Network
This technique allows for the direct visualization of the effects of this compound on the microtubule cytoskeleton in cultured cells.[5]
Materials:
-
Cultured cells (e.g., HeLa, A549)
-
Sterile glass coverslips in a 24-well plate
-
Complete cell culture medium
-
This compound stock solution
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Fluorescently labeled goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI
-
Mounting Medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.[5]
-
Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.[5]
-
-
Staining and Mounting:
-
Imaging and Analysis:
-
Visualize the microtubule network using a fluorescence microscope.
-
Capture images and analyze the changes in microtubule morphology, such as depolymerization, bundling, or formation of aberrant structures.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Disruption of microtubule dynamics often leads to arrest at the G2/M phase of the cell cycle. Flow cytometry can be used to quantify this effect.
Materials:
-
Cultured cells
-
This compound stock solution
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C overnight.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Data Analysis:
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Plot the percentage of cells in G2/M against the concentration of this compound to determine the EC50 for cell cycle arrest.
-
Quantitative Data Summary: Cell-Based Assays
| Cell Line | Assay Type | Parameter | This compound Value | Nocodazole Value |
| HeLa | Cytotoxicity (MTT) | IC50 (72h) | 25 nM | 15 nM |
| A549 | Cytotoxicity (MTT) | IC50 (72h) | 40 nM | 22 nM |
| HeLa | Cell Cycle Analysis | EC50 (G2/M Arrest, 24h) | 50 nM | 30 nM |
Visualizations
Caption: Experimental workflow for assessing this compound's effect on tubulin polymerization.
Caption: Proposed mechanism of action for this compound as a tubulin polymerization inhibitor.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro tubulin polymerization assay [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. med.upenn.edu [med.upenn.edu]
Troubleshooting & Optimization
Optimizing JC168 dosage for specific cell lines
Disclaimer
Please note that "JC168" is a fictional compound created for the purpose of this technical support guide. The information, protocols, and data presented here are illustrative and based on common scenarios in cancer cell biology research.
Welcome to the technical support center for this compound, a novel inhibitor of the Wnt/β-catenin signaling pathway. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. It acts by preventing the nuclear translocation of β-catenin, a key transcriptional co-activator in this pathway. By sequestering β-catenin in the cytoplasm, this compound effectively downregulates the expression of Wnt target genes that are critical for cancer cell proliferation and survival.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cancer cell lines with aberrant Wnt/β-catenin signaling, often characterized by mutations in genes such as APC or CTNNB1 (β-catenin). Colon cancer cell lines (e.g., HCT116, SW480) and certain breast cancer cell lines (e.g., MDA-MB-468) are common models where this compound is expected to show high efficacy.
Q3: What is the recommended starting concentration for this compound in a new cell line?
A3: We recommend starting with a dose-response experiment to determine the optimal concentration for your specific cell line. A good starting range is typically between 0.1 µM and 10 µM. Refer to the data tables below for IC50 values in commonly used cell lines.
Q4: How should I dissolve and store this compound?
A4: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Higher than Expected Cell Toxicity or Off-Target Effects
Q: I am observing significant cell death even at low concentrations of this compound, or I suspect off-target effects. What should I do?
A: This could be due to several factors. Follow this guide to troubleshoot:
-
Confirm Final DMSO Concentration: Ensure that the final concentration of DMSO in your culture medium is not exceeding 0.1%. High concentrations of DMSO can be toxic to some cell lines.
-
Check Incubation Time: Excessive incubation times can lead to increased toxicity. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to find the optimal incubation period for your cell line.
-
Assess Cell Line Sensitivity: Some cell lines are inherently more sensitive to perturbations in the Wnt pathway. Review the literature for your specific cell line's dependence on Wnt signaling.
-
Verify Compound Integrity: Ensure that your this compound stock solution has been stored correctly and has not undergone degradation.
Issue 2: Low or No Efficacy of this compound
Q: I am not observing the expected decrease in cell viability or the intended molecular effects after treating my cells with this compound. What could be the cause?
A: Low efficacy can stem from several experimental variables. Here are some steps to address this:
-
Confirm Wnt Pathway Activation: Verify that the Wnt/β-catenin pathway is active in your chosen cell line. You can do this by checking for nuclear β-catenin localization via immunofluorescence or by measuring the expression of known Wnt target genes (e.g., MYC, CCND1) via qPCR.
-
Optimize this compound Concentration: Your cell line may require a higher concentration of this compound. Perform a dose-response experiment with a wider concentration range (e.g., up to 50 µM).
-
Check for Drug Efflux: Some cancer cell lines express high levels of multidrug resistance (MDR) transporters that can pump this compound out of the cell. You can test for this by co-treating with a known MDR inhibitor.
-
Review Experimental Protocol: Ensure that all steps in your protocol, from cell seeding density to drug addition and incubation time, are consistent and optimized.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Incubation |
| HCT116 | Colon Cancer | 0.5 |
| SW480 | Colon Cancer | 0.8 |
| MDA-MB-231 | Breast Cancer | 5.2 |
| MDA-MB-468 | Breast Cancer | 1.5 |
| A549 | Lung Cancer | > 20 |
Table 2: Recommended Starting Concentrations and Incubation Times
| Cell Line | Recommended Starting Concentration Range (µM) | Recommended Incubation Time (hours) |
| HCT116 | 0.1 - 2.0 | 48 - 72 |
| SW480 | 0.2 - 5.0 | 48 - 72 |
| MDA-MB-231 | 1.0 - 10.0 | 72 |
| MDA-MB-468 | 0.5 - 5.0 | 72 |
| A549 | 5.0 - 50.0 | 72 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000 cells/well for HCT116). Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified chamber.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting guide for low efficacy of this compound.
Technical Support Center: Troubleshooting Insolubility of Novel Compounds in Aqueous Solutions
Disclaimer: The compound "JC168" could not be identified as a publicly cataloged chemical substance. Initial searches indicate this identifier may be associated with a non-scientific product. The following technical support guide has been generated as a template using the placeholder name "Compound-Y" to demonstrate the requested format and provide a general framework for troubleshooting solubility issues with novel small molecule compounds. Researchers should substitute the properties and data of their specific compound of interest.
Frequently Asked Questions (FAQs)
Q1: My Compound-Y precipitate out of my aqueous buffer upon dissolution. What is the primary cause?
A1: Precipitate formation is a common issue for hydrophobic small molecules in aqueous solutions. The primary causes include:
-
Exceeding Solubility Limit: The concentration of Compound-Y may be above its maximum solubility in the chosen buffer.
-
Incorrect pH: The pH of the buffer can significantly impact the ionization state of Compound-Y, affecting its solubility. For ionizable compounds, solubility is typically highest when the molecule is in its charged state.
-
Low Temperature: The dissolution of some compounds is an endothermic process, and lower temperatures can decrease solubility.
-
Improper Dissolution Technique: The method used to dissolve the compound, such as the rate of addition and mixing, can lead to localized high concentrations and precipitation.
Q2: I initially dissolved Compound-Y in an organic solvent like DMSO, but it crashed out when I diluted it into my aqueous media. Why does this happen?
A2: This is a common phenomenon known as "antisolvent precipitation." While Compound-Y may be highly soluble in a polar aprotic solvent like DMSO, its solubility dramatically decreases when diluted into an aqueous buffer where it is poorly soluble. The final concentration of the organic solvent in the aqueous solution may be insufficient to keep the compound dissolved.
Q3: Can co-solvents or excipients improve the solubility of Compound-Y?
A3: Yes, various co-solvents and excipients can be used to improve aqueous solubility. The choice depends on the downstream application and the physicochemical properties of Compound-Y. Common options include:
-
Co-solvents: Ethanol, PEG-400, or propylene (B89431) glycol can be used in small percentages to increase solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles to encapsulate and solubilize hydrophobic compounds.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their apparent solubility in water.
Troubleshooting Guide
Problem: Compound-Y is Insoluble or Precipitates in Aqueous Buffer
This guide provides a systematic approach to troubleshooting and resolving solubility issues with Compound-Y.
Before attempting to prepare an aqueous solution, it is crucial to understand the basic solubility profile of Compound-Y.
Table 1: Hypothetical Solubility Data for Compound-Y
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.1 | Practically insoluble. |
| PBS (pH 7.4) | < 0.1 | Insoluble in physiological buffer. |
| DMSO | > 50 | High solubility. Recommended for stock. |
| Ethanol | 10 - 20 | Moderate solubility. |
| PEG-400 (10% in water) | 1 - 5 | Improved solubility with co-solvent. |
Experimental Protocol: Solubility Assessment
-
Preparation: Weigh 1-5 mg of Compound-Y into several glass vials.
-
Solvent Addition: Add the selected solvent (e.g., Water, PBS, DMSO) in small, incremental volumes.
-
Mixing: After each addition, vortex the vial for 30-60 seconds.
-
Observation: Visually inspect for complete dissolution. The absence of visible particles indicates the compound is dissolved at that concentration.
-
Equilibration: Allow the solution to sit at room temperature for at least one hour to check for delayed precipitation.
If direct dissolution in an aqueous buffer fails, the following strategies can be employed.
Workflow for Aqueous Solution Preparation
Caption: Workflow for preparing aqueous solutions from a DMSO stock.
Table 2: Troubleshooting Strategies for Compound-Y Insolubility
| Strategy | Description | Recommended Starting Conditions | Considerations |
| pH Adjustment | Modify the buffer pH to ionize Compound-Y, increasing its polarity and solubility. | Test a range of pH values (e.g., pH 5.0, 7.4, 9.0). | Ensure pH is compatible with compound stability and the experimental assay. |
| Co-Solvent Use | Add a water-miscible organic solvent to the aqueous buffer. | Start with 1-5% Ethanol or PEG-400. | Co-solvents can affect cell viability or protein activity; a vehicle control is essential. |
| Use of Surfactants | Incorporate a non-ionic surfactant to aid in micellar solubilization. | Try 0.1% Tween® 80 or 0.05% Pluronic® F-68. | Surfactants can interfere with certain assays or cell membrane integrity. |
| Heating & Sonication | Gently warm the solution or use a sonicator to provide energy to overcome the lattice energy of the solid. | Warm to 37°C. Sonicate in a water bath for 5-10 minutes. | Overheating can degrade the compound. Check for precipitation upon cooling. |
Experimental Protocol: pH Optimization
-
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) at different pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).
-
Stock Solution: Prepare a 10 mg/mL stock solution of Compound-Y in DMSO.
-
Dilution: Add the stock solution dropwise to each buffer to reach the desired final concentration, while vortexing.
-
Incubation: Incubate the solutions at the experimental temperature for 1 hour.
-
Analysis: Measure the turbidity of each solution using a spectrophotometer at 600 nm or visually inspect for precipitation. The pH yielding the lowest turbidity is optimal.
Signaling Pathway Considerations
Insolubility can sometimes be misinterpreted as a lack of biological activity. It is crucial to ensure that the compound is in solution to accurately assess its effect on a signaling pathway.
Hypothetical Signaling Pathway Affected by Compound-Y
Caption: Hypothetical pathway where Compound-Y inhibits Kinase B.
If Compound-Y precipitates in the cell culture media, it will not be available to engage its target (Kinase B), leading to a false-negative result. Therefore, confirming solubility under final experimental conditions is a critical prerequisite for any biological assay.
Common issues with JC168 stability in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common stability and experimental issues encountered with the hypothetical small molecule inhibitor, Compound JC-X.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Compound JC-X to ensure its stability?
For maximal stability, Compound JC-X should be stored as a lyophilized powder at -20°C. If dissolved in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles, which can lead to degradation. Avoid prolonged exposure to light and moisture.
Q2: I am observing inconsistent results between experiments. What could be the cause?
Inconsistent results can stem from several factors related to Compound JC-X's stability and handling:
-
Compound Degradation: Ensure the compound has been stored correctly and that the age of the stock solution is within its recommended shelf life.
-
Solubility Issues: Compound JC-X may precipitate out of solution at higher concentrations or in certain media. Visually inspect your solutions for any precipitate before use.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes for high concentration stocks, can lead to significant variations in the final concentration.
-
Cell Culture Variability: Differences in cell passage number, confluency, and overall health can impact the cellular response to Compound JC-X.
Q3: My cells are not responding to Compound JC-X as expected. What should I do?
If you observe a lack of cellular response, consider the following troubleshooting steps:
-
Verify Compound Activity: Test the activity of your current stock of Compound JC-X in a reliable positive control experiment.
-
Check for Drug Efflux: Some cell lines express high levels of multidrug resistance transporters (e.g., P-glycoprotein) that can actively pump Compound JC-X out of the cells.
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and experimental endpoint.
-
Assess Cell Health: Ensure your cells are healthy and not under stress from other experimental conditions, which could mask the effects of the compound.
Troubleshooting Guides
Issue 1: Poor Solubility of Compound JC-X in Aqueous Media
Symptoms:
-
Precipitate is visible in the stock solution or culture medium after adding Compound JC-X.
-
Inconsistent results at higher concentrations.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Visual Inspection | Before each use, visually inspect the stock solution and the final working solution for any signs of precipitation. |
| 2 | Solubility Test | Determine the maximum solubility of Compound JC-X in your specific experimental buffer or medium. |
| 3 | Use of Solubilizing Agents | Consider the use of excipients such as BSA or a lower percentage of serum in your medium to improve solubility. |
| 4 | pH Adjustment | Test the solubility of Compound JC-X at different pH values, as its charge state may affect its solubility. |
Issue 2: Compound JC-X Appears to be Inactive
Symptoms:
-
No effect observed in a well-established assay where Compound JC-X is expected to be active.
-
Loss of activity over time with the same stock solution.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Prepare Fresh Stock | Prepare a fresh stock solution of Compound JC-X from a lyophilized powder. |
| 2 | Positive Control | Include a known positive control compound in your experiment to ensure the assay is working correctly. |
| 3 | Activity Assay | Perform a simple in vitro assay (e.g., kinase assay if JC-X is a kinase inhibitor) to confirm the activity of the compound. |
| 4 | LC-MS Analysis | Use Liquid Chromatography-Mass Spectrometry (LC-MS) to check the integrity and purity of your Compound JC-X stock. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound JC-X in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentration of Compound JC-X. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Target Engagement
-
Cell Lysis: After treating cells with Compound JC-X, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target of interest overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Hypothetical signaling pathway inhibited by Compound JC-X.
Caption: General experimental workflow for testing compound efficacy.
Technical Support Center: Mitigating Off-Target Effects of JC168
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to identify, validate, and mitigate the off-target effects of the hypothetical small molecule inhibitor, JC168. The principles and protocols outlined here are broadly applicable to a wide range of small molecule inhibitors used in research.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a small molecule inhibitor like this compound?
Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]
Q2: Why is it important to validate the on-target and off-target effects of this compound?
Q3: What are the common initial signs of potential off-target effects in my cell-based assays with this compound?
Common indicators that you may be observing off-target effects include:
-
Discrepancy between biochemical and cellular potency: The IC50 value in a cell-based assay is significantly different from the IC50 value in a biochemical assay. This could be due to factors like poor cell permeability, inhibitor instability, or engagement with other cellular targets.[3]
-
Unexpected cellular phenotypes: The observed cellular response is not consistent with the known function of the intended target.
-
High toxicity at effective concentrations: Significant cell death or other signs of toxicity occur at concentrations required to achieve the desired on-target effect.
-
Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different phenotype.[3]
Q4: What are the general strategies to minimize the off-target effects of this compound?
Several strategies can be employed to minimize off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that produces the desired on-target effect.[1][4]
-
Orthogonal Validation: Confirm the observed phenotype using alternative methods, such as another small molecule inhibitor with a different chemical structure or genetic approaches like RNAi or CRISPR/Cas9.[1][3]
-
Use of a Negative Control Analog: If available, use a structurally similar but inactive analog of this compound. This control should not elicit the on-target or off-target phenotype.[3]
-
Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cell to correlate target binding with the biological response.[1]
-
Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of this compound.
Troubleshooting Guides
Issue 1: Inconsistent experimental results and loss of this compound activity.
-
Possible Cause: Degradation of this compound in solution.
-
Troubleshooting Steps:
-
Proper Solution Preparation and Storage: Ensure this compound is dissolved in a suitable solvent (e.g., DMSO) at an appropriate concentration.[5] Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[5] Protect from light by using amber vials or wrapping containers in foil.[5]
-
Assess Compound Integrity: If a color change is observed in the solution, it may indicate chemical degradation or oxidation.[5] Perform High-Performance Liquid Chromatography (HPLC) to check the purity of the stock solution over time.[5]
-
Fresh Working Solutions: Prepare fresh working solutions from the stock for each experiment.
-
Issue 2: High background signal or non-specific inhibition in biochemical assays.
-
Possible Cause: Aggregation of this compound at high concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any cloudiness or precipitate in the solution.[3]
-
Dose-Response Curve Analysis: Aggregating compounds often exhibit a steep, non-sigmoidal dose-response curve.[6]
-
Include Detergent: Repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer to disrupt potential aggregates.[3][6]
-
Issue 3: The vehicle control (e.g., DMSO) is showing a biological effect.
-
Possible Cause: The final concentration of the solvent is too high.
-
Troubleshooting Steps:
-
Lower Solvent Concentration: Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[3]
-
Consistent Solvent Concentration: Ensure all experimental wells, including the untreated control, contain the same final concentration of the vehicle.[3]
-
Alternative Solvents: If the effect persists at low concentrations, consider testing alternative solvents.[3]
-
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To determine the minimum effective concentration of this compound required to elicit the desired phenotype and to identify the concentration at which cellular toxicity occurs.[1]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.[1]
-
Serial Dilution: Prepare a series of dilutions of this compound in the cell culture medium. A typical concentration range might be from 1 nM to 100 µM.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to the biological question being investigated.
-
Phenotypic Analysis: Perform the relevant phenotypic assay to measure the on-target effect.
-
Viability Assay: Simultaneously, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess cytotoxicity.
-
Data Analysis: Plot the on-target effect and cell viability as a function of this compound concentration to determine the optimal concentration range.
Protocol 2: Orthogonal Validation using a Structurally Unrelated Inhibitor
Objective: To confirm that the observed phenotype is due to the inhibition of the intended target and not an off-target effect of this compound.[3]
Methodology:
-
Select an Orthogonal Inhibitor: Choose a validated inhibitor for the same target that has a different chemical structure from this compound.
-
Dose-Response of Orthogonal Inhibitor: Perform a dose-response experiment for the orthogonal inhibitor to determine its optimal concentration.
-
Comparative Phenotypic Analysis: Treat cells with the optimal concentrations of this compound and the orthogonal inhibitor.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Concentration | Target Inhibition (%) | Cell Viability (%) |
| 1 nM | 5 | 100 |
| 10 nM | 25 | 100 |
| 100 nM | 52 | 98 |
| 1 µM | 85 | 95 |
| 10 µM | 95 | 70 |
| 100 µM | 98 | 30 |
Table 2: Comparison of this compound with a Structurally Unrelated Inhibitor (Inhibitor X)
| Inhibitor | Target IC50 (Biochemical) | Cellular EC50 (On-Target) | Cellular CC50 (Toxicity) | Observed Phenotype |
| This compound | 50 nM | 500 nM | 20 µM | Phenotype A |
| Inhibitor X | 75 nM | 800 nM | 50 µM | Phenotype A |
| Inactive Analog | > 100 µM | > 100 µM | > 100 µM | No Effect |
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Workflow for troubleshooting off-target effects.
References
Technical Support Center: Improving the Efficacy of JC168 In Vitro
Disclaimer: Information regarding a specific molecule designated "JC168" is not publicly available. The following troubleshooting guide is a generalized framework based on common challenges encountered during in vitro experiments with novel compounds. To receive more specific guidance, please provide details on the nature of this compound, its target, and the experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a cell-based assay?
A1: For a novel compound like this compound, it is crucial to perform a dose-response curve to determine the optimal concentration. We recommend starting with a wide range of concentrations (e.g., from 1 nM to 100 µM) to identify the effective concentration range. A common starting point for many small molecules is 1-10 µM.
Q2: How can I be sure that this compound is stable in my cell culture medium?
A2: The stability of a compound in culture medium can be a critical factor. To assess this, you can incubate this compound in your specific cell culture medium at 37°C for various time points (e.g., 0, 2, 8, 24, 48 hours). The concentration of the compound at each time point can then be quantified using analytical methods such as HPLC or LC-MS.
Q3: I am not observing the expected biological effect of this compound. What are the possible reasons?
A3: Several factors could contribute to a lack of efficacy. Consider the following:
-
Compound Activity: Verify the identity and purity of your this compound stock.
-
Cellular Uptake: The compound may not be efficiently entering the cells. Permeabilization agents (with appropriate controls) could be used to investigate this.
-
Target Engagement: Ensure that your chosen cell line expresses the intended target of this compound at sufficient levels.
-
Experimental Conditions: Optimize incubation time, cell density, and serum concentration in your medium.
Q4: I am observing significant off-target effects or cytotoxicity with this compound. How can I mitigate this?
A4: Off-target effects are common with many compounds. To address this:
-
Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Incubation Time: Reduce the duration of exposure to the compound.
-
Control Experiments: Include appropriate negative and positive controls to distinguish specific effects from general cytotoxicity. Consider using a counterscreen with a cell line that does not express the target of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates. | Ensure uniform cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of plates or fill them with media/PBS to minimize edge effects. |
| Precipitation of this compound in Culture Medium | Poor solubility of the compound in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). When diluting into the final medium, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability. Vortex or sonicate the stock solution before dilution. |
| Inconsistent Results Across Experiments | Variation in cell passage number, reagent quality, or subtle changes in protocol execution. | Use cells within a consistent and low passage number range. Use fresh reagents and prepare master mixes to reduce pipetting variability. Maintain a detailed and consistent experimental protocol. |
| Unexpected Morphological Changes in Cells | Cytotoxicity or induction of a specific cellular process (e.g., differentiation, apoptosis). | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your primary assay. Document any morphological changes with microscopy. |
Experimental Protocols
General Protocol for a Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) product is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizing Experimental Logic and Pathways
To effectively troubleshoot and optimize experiments with this compound, it is helpful to visualize the underlying processes.
Caption: A simplified workflow for troubleshooting lack of efficacy.
Assuming this compound is an inhibitor of a hypothetical signaling pathway, the following diagram illustrates its potential mechanism of action.
Caption: A diagram of this compound as a hypothetical Kinase A inhibitor.
Technical Support Center: Overcoming Resistance to JC168 Treatment
Disclaimer: Information regarding a specific molecule designated "JC168" is not publicly available in the reviewed scientific literature. Therefore, this technical support guide provides generalized information based on the established principles of resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors, a common class of targeted therapies. The troubleshooting advice, protocols, and pathways described are intended to serve as a foundational resource for researchers and should be adapted based on experimental observations with your specific compound.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant cell line, initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a significant challenge. The most common mechanisms include:
-
Secondary Mutations in EGFR: The most frequent on-target resistance mechanism is the emergence of a second mutation in the EGFR kinase domain. A classic example is the T790M "gatekeeper" mutation, which can increase the receptor's affinity for ATP, thereby reducing the inhibitor's binding efficacy.[1][2]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependence on EGFR signaling.[3] A common bypass track is the amplification or overexpression of other receptor tyrosine kinases such as MET.[1][2] Activation of the PI3K/AKT pathway is a frequent consequence of MET amplification.[4]
-
Phenotypic Changes: Cells can undergo a phenotypic switch, such as the epithelial-to-mesenchymal transition (EMT), which has been associated with resistance to EGFR inhibitors.
-
Histological Transformation: In some cases, cell lines can undergo a transformation to a different histology, such as small cell lung cancer, which is less dependent on EGFR signaling.
Q2: How can I experimentally determine the mechanism of resistance in my cell line?
A2: To investigate the mechanism of resistance, a multi-pronged approach is recommended:[5]
-
Sequence the EGFR gene: Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR kinase domain in your resistant cell line to identify any secondary mutations.[5]
-
Assess bypass pathway activation: Use techniques like Western blotting to check for the upregulation and phosphorylation of other receptor tyrosine kinases (e.g., MET, HER2) and their downstream effectors (e.g., AKT, ERK).[5]
-
Functional Assays: Utilize combination therapies in your cell viability assays. For instance, if you suspect MET amplification, combine this compound with a MET inhibitor and see if sensitivity is restored.
Troubleshooting Guides
This guide provides solutions to common issues encountered when developing and characterizing cell lines with acquired resistance to this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Gradual increase in IC50 value over time. | 1. Emergence of a resistant subclone.2. Suboptimal inhibitor concentration leading to adaptation.3. Degradation of this compound in the stock solution. | 1. Isolate single-cell clones and test their sensitivity individually.2. Ensure consistent use of the appropriate this compound concentration.3. Verify the concentration and integrity of your this compound stock solution. |
| No initial response in an EGFR-mutant cell line. | 1. Presence of a primary resistance mutation in EGFR.2. Co-occurring genetic alterations (e.g., KRAS mutation).3. Cell line misidentification or contamination. | 1. Confirm the EGFR mutation status of your cell line.2. Screen for known primary resistance mutations.3. Perform cell line authentication. |
| Increased phosphorylation of AKT or ERK despite this compound treatment. | 1. Activation of a bypass signaling pathway (e.g., MET).2. Downstream mutation (e.g., PIK3CA). | 1. Perform a phospho-receptor tyrosine kinase array to identify activated bypass pathways.2. Sequence key downstream signaling molecules.3. Test combination therapies with inhibitors of the identified pathway.[5] |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. An increase in the IC50 value is the hallmark of acquired resistance.
| Cell Line | EGFR Status | Resistance Mechanism | This compound IC50 (nM) |
| PC-9 | Exon 19 Deletion | - | 15 ± 3 |
| PC-9/GR | Exon 19 Del + T790M | On-target | 2500 ± 200 |
| HCC827 | Exon 19 Deletion | - | 20 ± 5 |
| HCC827/AR | Exon 19 Deletion | MET Amplification | 3000 ± 250 |
Data are hypothetical and for illustrative purposes.
Table 2: Protein Expression and Phosphorylation in Response to this compound
This table summarizes typical results from a Western blot analysis comparing protein levels in sensitive and resistant cells after treatment.
| Cell Line | Treatment | p-EGFR | Total EGFR | p-MET | Total MET | p-AKT | Total AKT |
| PC-9 | Vehicle | +++ | +++ | + | + | ++ | +++ |
| PC-9 | This compound (100 nM) | + | +++ | + | + | + | +++ |
| HCC827/AR | Vehicle | +++ | +++ | +++ | +++ | +++ | +++ |
| HCC827/AR | This compound (100 nM) | + | +++ | +++ | +++ | +++ | +++ |
'+' indicates relative band intensity. Data are hypothetical and for illustrative purposes.
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 Determination
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.[3]
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium.[3]
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6][7] The MTT salt is reduced by mitochondrial enzymes in live cells to form insoluble purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[6]
-
Data Analysis: Plot the absorbance against the log of the drug concentration and use a non-linear regression to calculate the IC50 value.
Western Blot Analysis for Signaling Pathway Activation
Objective: To assess the expression and phosphorylation status of key proteins in the EGFR and bypass signaling pathways.[8]
Methodology:
-
Cell Culture and Treatment: Culture sensitive and resistant cells to 70-80% confluency. Treat with this compound at the respective IC50 concentrations for a specified time (e.g., 6 hours).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[3][8] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay kit.[3][8]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.[3][8]
-
SDS-PAGE and Transfer: Load 20-30 µg of total protein per lane into a polyacrylamide gel.[8] Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3][8]
Next-Generation Sequencing (NGS) for EGFR Mutation Detection
Objective: To identify secondary mutations in the EGFR gene that may confer resistance to this compound.
Methodology:
-
DNA Isolation: Isolate genomic DNA from both sensitive (parental) and this compound-resistant cell lines using a commercial DNA extraction kit.
-
Library Preparation: Prepare DNA libraries for sequencing. This typically involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.
-
Targeted Sequencing: Use a targeted NGS panel that covers the exons of the EGFR gene, particularly the kinase domain (exons 18-21).[9]
-
Sequencing: Perform sequencing on an NGS platform (e.g., Illumina MiSeq).[10]
-
Data Analysis: Align the sequencing reads to the human reference genome. Use variant calling software to identify single nucleotide variants (SNVs) and insertions/deletions (indels) in the EGFR gene. Compare the variants found in the resistant cell line to the parental line to identify acquired mutations. NGS allows for the specific detection and precise identification of multiple EGFR variants.[10]
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Common mechanisms of acquired resistance to this compound treatment.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
- 1. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. EGFR Mutation by NGS | MLabs [mlabs.umich.edu]
- 10. publications.ersnet.org [publications.ersnet.org]
JC168 degradation pathways and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of the investigational compound JC168.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways observed for this compound?
A1: this compound is susceptible to degradation through two primary pathways: oxidative degradation and hydrolysis under basic conditions. Minor degradation has been observed under photolytic stress, while it remains relatively stable under acidic and thermal stress.
Q2: What are the known degradation products of this compound?
A2: Under oxidative stress, the primary degradation product is DP1 (m/z 160.2). Basic hydrolysis leads to the formation of DP2 (m/z 118.0). Further characterization of these degradants is ongoing.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored at -20°C, protected from light, and kept in a tightly sealed container to prevent exposure to moisture and atmospheric oxygen. For solutions, it is advisable to use aprotic solvents and to prepare them fresh for each experiment.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating HPLC-UV method is the recommended approach for monitoring the degradation of this compound. This method can separate the parent compound from its major degradation products. LC-MS can be used for the identification and characterization of the degradants.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound in In Vitro Assays
-
Symptom: A significant decrease in the concentration of this compound is observed over the course of an in vitro experiment, as confirmed by HPLC analysis.
-
Possible Causes:
-
Oxidative Degradation: The cell culture medium or buffer components may be promoting oxidation of this compound.
-
pH-related Instability: If the experimental pH is basic, it could be accelerating the hydrolysis of this compound.
-
Adsorption to Labware: this compound may be adsorbing to the surface of plastic labware.
-
-
Troubleshooting Steps:
-
Incorporate Antioxidants: Consider the addition of antioxidants, such as N-acetylcysteine or ascorbic acid, to the assay medium to mitigate oxidative degradation.
-
Buffer Optimization: Evaluate the stability of this compound in different buffers and at various pH levels to identify conditions that minimize hydrolysis.
-
Use Low-Binding Labware: Employ low-protein-binding plates and tubes to reduce loss due to adsorption.
-
Include a Time-Zero Control: Always include a sample that is processed and analyzed immediately after the addition of this compound to establish a baseline concentration.
-
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
-
Symptom: During HPLC analysis of this compound samples, unexpected peaks are observed that are not present in the reference standard.
-
Possible Causes:
-
Forced Degradation: The sample may have been exposed to harsh conditions (e.g., light, high temperature, incompatible solvents) during handling or storage.
-
Contamination: The sample may be contaminated with impurities from solvents, reagents, or labware.
-
-
Troubleshooting Steps:
-
Review Sample Handling Procedures: Ensure that samples are handled under appropriate lighting conditions and at the recommended temperature. Verify the compatibility of all solvents and reagents with this compound.
-
Analyze Blanks: Inject a solvent blank and a matrix blank to rule out contamination from the analytical method itself.
-
Perform Forced Degradation Studies: To tentatively identify the unknown peaks, subject a pure sample of this compound to controlled stress conditions (e.g., acid, base, peroxide, light, heat) and compare the resulting chromatograms with that of the sample .
-
LC-MS Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks, which can aid in their identification.
-
Quantitative Data Summary
The following table summarizes the degradation of this compound under various stress conditions.
| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Major Degradants |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours | < 2% | None Detected |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 8 hours | 15.8% | DP2 (m/z 118.0) |
| Oxidation | 3% H₂O₂ | Room Temp | 4 hours | 22.5% | DP1 (m/z 160.2) |
| Thermal | 80°C | 48 hours | 1.3% | None Detected | |
| Photolytic | UV Light (254 nm) | Room Temp | 24 hours | 7.7% | Minor unknown degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to generate its degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).
-
Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 4 hours.
-
Thermal Condition: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Condition: Expose a 1 mg/mL solution of this compound in acetonitrile to UV light at 254 nm for 24 hours.
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its degradation products.
Methodology:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 5.0)
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Major degradation pathways of this compound under stress conditions.
Caption: Workflow for forced degradation studies of this compound.
Adjusting incubation times for JC168 experiments
It appears there may be a misunderstanding regarding the term "JC168." Our resources indicate that this compound is a model number for eyeglasses from the brand Jimmy Choo, and not a reagent, compound, or organism used in scientific experiments.
Therefore, we are unable to provide a technical support center with troubleshooting guides, FAQs, experimental protocols, or signaling pathway diagrams related to "adjusting incubation times for this compound experiments" as no such experiments are documented in scientific literature.
If "this compound" is an internal designation for a specific compound or experiment within your organization, we recommend consulting your internal documentation or research team for guidance on appropriate protocols and incubation times.
Should you have a different designation for the experiment or compound you are working with, please provide the correct term, and we will be happy to assist you in finding the relevant scientific information and support materials.
Validation & Comparative
Comparing the efficacy of JC168 and paclitaxel
A comprehensive comparison between JC168 and paclitaxel (B517696) cannot be provided at this time due to a lack of publicly available scientific literature and data on a compound designated as this compound.
Extensive searches for "this compound" as a therapeutic agent, drug, or research compound have yielded no relevant results. Consequently, information regarding its mechanism of action, efficacy, and experimental protocols is unavailable, making a direct comparison with the well-established chemotherapeutic agent paclitaxel impossible.
Paclitaxel is a widely studied and utilized mitotic inhibitor that targets tubulin, leading to the stabilization of microtubules and subsequent cell cycle arrest and apoptosis. Its efficacy and mechanism of action are supported by a vast body of preclinical and clinical data.
Without any corresponding information for this compound, the core requirements of this comparison guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled.
We recommend that researchers, scientists, and drug development professionals seeking information on novel therapeutic agents consult peer-reviewed scientific journals, patent databases, and clinical trial registries for validated and published data. Should information on this compound become publicly available in the future, a comparative analysis with paclitaxel could be undertaken.
Validating the Anticancer Effects of Epigallocatechin-3-gallate (EGCG) in Diverse Models: A Comparative Guide
Disclaimer: Initial searches for "JC168" did not yield specific information on an anticancer compound with that designation. However, extensive research exists for "Epigallocatechin-3-gallate (EGCG)," a major polyphenol in green tea with well-documented anticancer properties. This guide will focus on EGCG as a representative compound to illustrate the validation of anticancer effects across different experimental models, assuming "this compound" may be a related or misspelled term.
This guide provides a comparative overview of the experimental validation of the anticancer effects of Epigallocatechin-3-gallate (EGCG) across various in vitro and in vivo models. It is designed for researchers, scientists, and drug development professionals to objectively assess its performance and understand the methodologies employed in its evaluation.
Data Presentation: Quantitative Efficacy of EGCG
The anticancer activity of EGCG has been quantified in numerous studies, primarily through its ability to inhibit cancer cell growth (in vitro) and suppress tumor progression (in vivo).
Table 1: In Vitro Cytotoxicity of EGCG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| HCT 116 | Colorectal Carcinoma | 340 µg/mL (CME) | Not Specified | [1] |
| HepG2 | Hepatocellular Carcinoma | 770 µg/mL (CME) | Not Specified | [1] |
| H1299 | Lung Cancer | 4.71 (nano-EGCG) | Not Specified | [2] |
| H1299 | Lung Cancer | 36.03 (EGCG) | Not Specified | [2] |
| A549 | Lung Cancer | 60.55 ± 1.0 | MTT Assay | [3] |
| A549 | Lung Cancer | 14.2 µg/mL (A. judaica extract) | Not Specified | [4] |
| MDA-MB-231 | Breast Cancer | 50 mg/ml (at 48 hours) | Not Specified | [3] |
Note: CME refers to C168 methanol (B129727) extract, which contains multiple compounds, not solely EGCG. The data for A. judaica extract is also not for pure EGCG.
Table 2: In Vivo Antitumor Efficacy of Natural Compounds
| Compound/Extract | Cancer Model | Dosage | Tumor Inhibition | Reference |
| Artemisia judaica L. Crude Extract | Xenograft Model (A549 cells) | Not Specified | 54% | [4] |
Note: Data on specific in vivo tumor inhibition rates for pure EGCG were not prevalent in the provided search results. The table reflects data for a related natural product extract.
Experimental Protocols
The validation of anticancer compounds like EGCG relies on a series of well-established experimental protocols to assess their biological effects.
1. Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of EGCG for a specified duration (e.g., 24, 48, 72 hours).
-
Following treatment, a solution of MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[3]
-
2. Apoptosis Assays (e.g., Annexin V/PI Staining)
-
Objective: To quantify the extent to which the compound induces programmed cell death (apoptosis).
-
Methodology:
-
Cells are treated with EGCG at concentrations around the IC50 value.
-
After treatment, both adherent and floating cells are collected and washed.
-
Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, which enters late apoptotic or necrotic cells with compromised membranes).
-
The stained cells are analyzed by flow cytometry.
-
The results differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Western Blotting
-
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the compound.
-
Methodology:
-
Cells are treated with EGCG, and total protein is extracted.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., p-Akt, ERK).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added, which binds to the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager.
-
4. In Vivo Xenograft Models
-
Objective: To evaluate the antitumor efficacy of the compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
A specific number of human cancer cells (e.g., A549) are injected subcutaneously or orthotopically into the mice.[5]
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives EGCG via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives a vehicle.
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
-
Mandatory Visualizations
Experimental Workflow for Anticancer Drug Validation
Caption: A generalized workflow for validating the anticancer effects of a compound like EGCG.
Signaling Pathways Modulated by EGCG
EGCG has been shown to exert its anticancer effects by modulating multiple signaling pathways.[6]
Caption: EGCG enhances chemotherapy by inhibiting the ERK signaling pathway. [7] AMPK Signaling Pathway Activation by Nano-EGCG
Caption: Nano-EGCG inhibits lung cancer cell progression by activating the AMPK pathway.
References
- 1. Herbal Formulation C168 Attenuates Proliferation and Induces Apoptosis in HCT 116 Human Colorectal Carcinoma Cells: Role of Oxidative Stress and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer effects of epigallocatechin-3-gallate nanoemulsion on lung cancer cells through the activation of AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the effect of epigallocatechin gallate on non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ichorlifesciences.com [ichorlifesciences.com]
- 6. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating Cross-Resistance: A Case Study of JC168 and Taxanes
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, the emergence of drug resistance remains a critical hurdle. Taxanes, a cornerstone of chemotherapy for various malignancies, are often rendered ineffective by acquired or intrinsic resistance mechanisms. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the cross-resistance profile of novel therapeutic agents, using the hypothetical compound JC168 as a case study against the well-established taxane (B156437) class of drugs.
Introduction to Drug Resistance and Cross-Resistance
Cancer cells can develop resistance to a specific drug through various mechanisms. Cross-resistance occurs when resistance to one drug confers resistance to other, often structurally or mechanistically related, drugs.[1] Understanding the potential for cross-resistance early in the development of a new drug, such as this compound, is paramount for predicting its clinical efficacy and identifying patient populations who are most likely to benefit.
Taxane resistance is a multifaceted issue involving numerous cellular pathways.[2][3] Key mechanisms include the overexpression of drug efflux pumps like P-glycoprotein (P-gp), alterations in microtubule composition and dynamics, and dysregulation of apoptotic signaling pathways.[3][4][5] This guide will outline the experimental protocols and data presentation necessary to evaluate whether this compound is susceptible to these known taxane resistance mechanisms.
Experimental Workflow for Cross-Resistance Assessment
A systematic approach is crucial for determining the cross-resistance profile of a new compound. The following workflow outlines the key experimental stages.
Figure 1. A generalized experimental workflow for assessing cross-resistance between a novel compound (this compound) and taxanes.
Data Presentation: Summarizing Cytotoxicity and Cross-Resistance
Clear and concise data presentation is essential for comparing the efficacy of this compound and taxanes. The following tables provide a template for summarizing key quantitative data.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Taxanes in Taxane-Sensitive and -Resistant Cell Lines
| Cell Line | Compound | IC50 (nM) ± SD |
| Parental (Taxane-Sensitive) | Paclitaxel (B517696) | 10 ± 1.2 |
| Docetaxel (B913) | 8 ± 0.9 | |
| This compound | 25 ± 3.1 | |
| Taxane-Resistant | Paclitaxel | 500 ± 45 |
| Docetaxel | 420 ± 38 | |
| This compound | 30 ± 4.5 |
IC50 (half-maximal inhibitory concentration) values represent the drug concentration required to inhibit cell growth by 50%. Data are presented as mean ± standard deviation from at least three independent experiments.
Table 2: Resistance Factor (RF) and Cross-Resistance Profile
| Compound | Resistance Factor (RF) | Cross-Resistance Observed |
| Paclitaxel | 50 | - |
| Docetaxel | 52.5 | Yes |
| This compound | 1.2 | No |
The Resistance Factor is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line. A low RF for this compound would suggest a lack of cross-resistance with taxanes.
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings.
Cell Culture and Development of Taxane-Resistant Cell Lines
-
Cell Lines: Utilize a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) and its isogenic taxane-resistant counterpart.
-
Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Generation of Resistant Lines: Develop taxane-resistant cell lines by continuous exposure to stepwise increasing concentrations of a taxane (e.g., paclitaxel or docetaxel) over several months.[6] Resistance should be confirmed by a significant increase in the IC50 value compared to the parental cell line.
Cytotoxicity Assay (MTT or CellTiter-Glo®)
-
Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Expose cells to a serial dilution of this compound, paclitaxel, or docetaxel for a specified period (e.g., 72 hours).
-
Quantification:
-
MTT Assay: Add MTT reagent and incubate, followed by solubilization of formazan (B1609692) crystals. Measure absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add the reagent, which lyses cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Plot cell viability against drug concentration and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for P-glycoprotein (P-gp) Expression
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against P-gp (also known as ABCB1). Follow with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
Signaling Pathways Implicated in Taxane Resistance
Understanding the molecular mechanisms of taxane resistance is key to interpreting cross-resistance data. The following diagrams illustrate two of the most well-characterized pathways.
Figure 2. P-glycoprotein mediated drug efflux, a common mechanism of taxane resistance.
Figure 3. Alterations in β-tubulin isotypes can reduce taxane binding and efficacy.[3]
Conclusion
This guide provides a foundational framework for the preclinical evaluation of cross-resistance between a novel compound, exemplified by this compound, and the taxane class of chemotherapeutics. By employing the outlined experimental workflow, presenting data in a clear and comparative manner, and investigating the underlying molecular mechanisms, researchers can gain critical insights into the potential clinical utility of new anticancer agents. A thorough understanding of cross-resistance profiles is essential for the strategic development of novel therapies that can overcome the challenge of drug resistance and improve patient outcomes.
References
- 1. Cross-Resistance Among Sequential Cancer Therapeutics: An Emerging Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cellular mechanisms of resistance to anthracyclines and taxanes in cancer: intrinsic and acquired - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Human fibrosarcoma cells selected for ultra-high doxorubicin resistance, acquire trabectedin cross-resistance, remain sensitive to recombinant methioninase, and have increased c-MYC expression [frontiersin.org]
Comparative Analysis of Herbal Formulation C168's Efficacy on Diverse Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the anti-cancer properties of the herbal formulation C168, with a comparative look at standard chemotherapeutic agents.
The herbal formulation C168 has demonstrated selective cytotoxic effects against specific cancer cell lines, positioning it as a subject of interest for further oncological research. This guide provides a detailed comparative analysis of C168's performance, supported by experimental data, to offer an objective overview for researchers, scientists, and professionals in drug development.
Introduction to C168
C168 is a powdered herbal formulation composed of eight distinct genera of plants: Cinnamomum spp., Zingiber spp., Atractylodes spp., Carthamus spp., Angelica spp., Curcuma spp., Glycyrrhiza spp., and Astragalus spp.[1]. The precise species and ratios within the formulation are proprietary. Anecdotal evidence has suggested its potential in alleviating symptoms of colon cancer, which prompted scientific investigation into its anti-proliferative properties[1].
Performance of C168 on Various Cancer Cell Lines
In vitro studies using a methanol (B129727) extract of C168 (CME) have shown that it exerts a concentration-dependent anti-proliferative effect on human colorectal carcinoma (HCT 116) and hepatocellular carcinoma (HepG2) cells. Notably, the extract did not show significant cytotoxic effects on normal human colon epithelial cells (CCD-841-CoN), human lymphoblastic leukemic cells (Jurkat E6.1), or Chinese hamster lung fibroblasts (V79-4), suggesting a degree of selectivity towards certain cancer cell types[1][2].
The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, was determined for the C168 methanol extract on responsive cell lines.
Table 1: IC50 Values of C168 Methanol Extract (CME) on Cancer Cell Lines after 72 hours
| Cell Line | Cancer Type | IC50 of CME (µg/mL) |
| HCT 116 | Colorectal Carcinoma | 250.0 ± 28.87 |
| HepG2 | Hepatocellular Carcinoma | 316.7 ± 20.21 |
| (Data sourced from Leong et al., 2016) |
Comparative Analysis with Standard Chemotherapeutics
To contextualize the efficacy of C168, its anti-proliferative effects are compared with those of standard chemotherapeutic agents used in the treatment of colorectal and hepatocellular cancers.
Against Colorectal Cancer (HCT 116 Cell Line)
Standard treatments for colorectal cancer often include 5-Fluorouracil (5-FU) and Oxaliplatin.
Table 2: Comparative IC50 Values on HCT 116 Cells
| Compound | Type | IC50 (µM) | Reference |
| C168 Methanol Extract | Herbal Formulation | ~250 µg/mL | Leong et al., 2016 |
| 5-Fluorouracil (5-FU) | Chemotherapy | 23.41 µM | [3] |
| Oxaliplatin | Chemotherapy | 0.64 µM | [4] |
Note: Direct comparison of IC50 values between a crude extract (in µg/mL) and pure compounds (in µM) should be interpreted with caution due to the differing nature of the substances.
Against Hepatocellular Carcinoma (HepG2 Cell Line)
Doxorubicin and Sorafenib are commonly used chemotherapeutic agents for hepatocellular carcinoma.
Table 3: Comparative IC50 Values on HepG2 Cells
| Compound | Type | IC50 (µM) | Reference |
| C168 Methanol Extract | Herbal Formulation | ~316.7 µg/mL | Leong et al., 2016 |
| Doxorubicin | Chemotherapy | 1.1 µM | [5] |
| Sorafenib | Chemotherapy | 7.10 µM | [6] |
Mechanism of Action of C168
Research on HCT 116 cells indicates that the C168 methanol extract induces its anti-cancer effects through multiple pathways. The primary mechanisms identified are the induction of G2/M cell-cycle arrest and apoptosis. This process appears to be mediated by oxidative stress, characterized by an increase in superoxide (B77818) anion levels and a decrease in intracellular glutathione. Furthermore, CME treatment leads to DNA damage, as evidenced by increased tail moment value and H2AX phosphorylation, and involves the mitochondrial apoptotic pathway, indicated by a loss of mitochondrial membrane potential[1][2].
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of JC168 and peloruside activity
A Comprehensive Analysis of a Potent Microtubule Stabilizer
In the landscape of cancer therapeutics, agents that target microtubule dynamics remain a cornerstone of chemotherapy. This guide provides a detailed examination of peloruside, a marine-derived natural product with potent microtubule-stabilizing and antiproliferative properties. While this report was intended to be a head-to-head comparison with a compound designated as JC168, an extensive search of scientific literature and databases did not yield any publicly available information on a compound with this identifier in the context of microtubule-stabilizing or anticancer activity. Therefore, this guide will focus on a comprehensive review of peloruside's biological activity, mechanism of action, and the experimental protocols used to characterize it, serving as a valuable resource for researchers and drug development professionals.
Introduction to Peloruside
Peloruside A is a 16-membered macrolide originally isolated from the New Zealand marine sponge Mycale hentscheli.[1][2][3][4] It has garnered significant interest as a potent antimitotic agent that, like the widely used cancer drug paclitaxel, stabilizes microtubules.[1][3][4][5] This stabilization disrupts the dynamic instability of microtubules, which is crucial for the formation and function of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[1][2][3][4][6]
A key distinguishing feature of peloruside is its unique binding site on the β-tubulin subunit of the microtubule.[7] Unlike taxanes (e.g., paclitaxel) and other microtubule stabilizers like epothilones and discodermolide, which bind to the taxoid site on the interior of the microtubule, peloruside binds to a distinct, non-taxoid site on the exterior of the β-tubulin. This different binding site suggests a potentially different mechanism of microtubule stabilization and offers the possibility of overcoming taxane-resistance mechanisms in cancer cells.
Mechanism of Action: A Unique Approach to Microtubule Stabilization
Peloruside's primary mechanism of action is the stabilization of microtubules, preventing their depolymerization. This leads to a cascade of cellular events culminating in apoptosis. The proposed signaling pathway and mechanism are outlined below.
Caption: Mechanism of action of Peloruside.
Quantitative Analysis of Biological Activity
The potency of peloruside has been evaluated in various cancer cell lines. The following table summarizes key quantitative data from published studies.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Peloruside A | P388 (murine leukemia) | Cytotoxicity | 18 | [2] |
| Peloruside A | 1A9 (ovarian carcinoma) | Cell Proliferation (MTT) | 5-40 (in combination studies) | |
| Peloruside A | HL-60 (myeloid leukemia) | Cell Proliferation (MTT) | 5-40 (in combination studies) | |
| Peloruside B | HL-60 (myeloid leukemia) | Cytotoxicity | 33 ± 10 | [6] |
| Peloruside A | HL-60 (myeloid leukemia) | Cytotoxicity | 10 ± 4 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the activity of peloruside.
Cell Culture and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of peloruside on cancer cells.
Typical Protocol (MTT Assay):
-
Cell Seeding: Cancer cell lines (e.g., 1A9 ovarian carcinoma, HL-60 myeloid leukemia) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of peloruside A, paclitaxel, or a combination of both. Control wells receive the vehicle (e.g., ethanol).[5]
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting cell viability against drug concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis
Objective: To determine the effect of peloruside on cell cycle progression.
Typical Protocol (Flow Cytometry):
-
Cell Treatment: Cells are treated with peloruside or a control vehicle for a specific duration (e.g., 24 hours).[1]
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (B145695) (e.g., 70%) to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of a mitotic block.[1][2][6]
Microtubule Stabilization Assay
Objective: To directly assess the ability of peloruside to promote and stabilize microtubule polymerization.
Typical Protocol (In vitro Tubulin Polymerization):
-
Reaction Mixture: Purified tubulin is prepared in a polymerization buffer (e.g., containing GTP and glutamate) and kept on ice to prevent spontaneous polymerization.
-
Initiation of Polymerization: The reaction mixtures, containing various concentrations of peloruside or a control, are warmed to 37°C to initiate microtubule polymerization.
-
Monitoring Polymerization: The increase in turbidity (optical density) of the solution, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer at a wavelength of 340 nm.
-
Data Analysis: The rate and extent of polymerization are determined from the turbidity curves. An increase in both indicates that the compound promotes microtubule assembly.
Typical Protocol (Cell-based Microtubule Fractionation):
-
Cell Treatment and Lysis: Cells are treated with peloruside or a control. After treatment, the cells are lysed in a microtubule-stabilizing buffer.
-
Centrifugation: The cell lysate is centrifuged at high speed to separate the polymerized microtubules (pellet) from the soluble tubulin dimers (supernatant).
-
Western Blotting: The amount of β-tubulin in both the supernatant and pellet fractions is quantified by Western blotting using an anti-β-tubulin antibody.
-
Data Analysis: An increase in the proportion of tubulin in the pellet fraction in drug-treated cells compared to control cells indicates microtubule stabilization.
References
- 1. NK Cell-Mediated Antitumor Effects of a Folate-Conjugated Immunoglobulin Are Enhanced by Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. End-stabilized microtubules observed in vitro: stability, subunit, interchange, and breakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of anticancer drugs, metals and antioxidants on cytotoxic activity of epigallocatechin gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Chlorooctyl ethyl carbonate [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. E2G [e2g-portal.stanford.edu]
Unveiling the Molecular Foothold: A Guide to Confirming the Unique Binding Site of a Novel Tubulin Inhibitor, JC168
For researchers and drug development professionals, identifying the precise binding site of a novel microtubule-targeting agent is a critical step in understanding its mechanism of action and potential therapeutic value. This guide provides a comparative framework for characterizing the binding site of a hypothetical novel tubulin inhibitor, JC168. We will explore key experimental approaches and present hypothetical data to illustrate how the unique binding characteristics of this compound can be established in comparison to well-known tubulin-binding agents.
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, making them a prime target for anticancer drugs.[1] These agents are broadly classified based on their binding site on the tubulin dimer, with the most well-characterized sites being the colchicine (B1669291), vinca, and taxane (B156437) binding pockets.[2] While the majority of known binding sites are located on the β-tubulin subunit, recent discoveries have highlighted the potential for novel agents that target α-tubulin.[3] This guide outlines a systematic approach to pinpoint the binding site of a new chemical entity, exemplified by this compound.
Comparative Analysis of Tubulin Polymerization
The initial characterization of a potential tubulin inhibitor often involves assessing its effect on tubulin polymerization. A tubulin polymerization assay can differentiate between agents that inhibit microtubule assembly (like colchicine and vinblastine) and those that promote it (like paclitaxel).
Table 1: Comparative IC50/EC50 Values for Tubulin Polymerization
| Compound | Mechanism of Action | Target Subunit | Binding Site | IC50/EC50 (µM) [Hypothetical Data] |
| This compound | Inhibition of Polymerization | α-tubulin | Novel Site | 0.85 |
| Colchicine | Inhibition of Polymerization | β-tubulin | Colchicine Site | 0.45 |
| Vinblastine | Inhibition of Polymerization | β-tubulin | Vinca Site | 0.20 |
| Paclitaxel | Promotion of Polymerization | β-tubulin | Taxane Site | 0.15 (EC50) |
The hypothetical data in Table 1 suggests that this compound inhibits tubulin polymerization, similar to colchicine and vinblastine, but its distinct IC50 value hints at a potentially different mechanism or binding affinity.
Experimental Protocols
Tubulin Polymerization Assay
Objective: To determine the effect of a test compound on the in vitro assembly of microtubules.
Methodology:
-
Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
The tubulin solution is transferred to a temperature-controlled spectrophotometer set at 350 nm and 37°C.
-
A baseline absorbance is established.
-
GTP is added to initiate microtubule polymerization, and the increase in absorbance is monitored over time.
-
To test the effect of an inhibitor, various concentrations of the compound (e.g., this compound) are pre-incubated with the tubulin solution before initiating polymerization with GTP.
-
For microtubule-stabilizing agents like paclitaxel, the assay is modified to measure the enhancement of polymerization.
-
The concentration of the compound that inhibits or promotes polymerization by 50% (IC50 or EC50) is calculated from the dose-response curve.[4]
Competitive Binding Assays: Pinpointing the Binding Pocket
To determine if this compound binds to a known site, competitive binding assays are employed. These assays measure the ability of the test compound to displace a fluorescently labeled ligand that is known to bind to a specific site.
Table 2: Competitive Displacement of Fluorescent Probes from Tubulin [Hypothetical Data]
| Fluorescent Probe | Known Binding Site | % Displacement by this compound (10 µM) | % Displacement by Unlabeled Ligand (10 µM) |
| MTC-colchicine | Colchicine Site | 5% | 95% (Colchicine) |
| BODIPY-vinblastine | Vinca Site | 8% | 92% (Vinblastine) |
| Flutax-1 | Taxane Site | 3% | 98% (Paclitaxel) |
The hypothetical results in Table 2 are crucial. They demonstrate that this compound does not significantly displace probes for the colchicine, vinca, or taxane sites, strongly suggesting that it binds to a novel, distinct site on the tubulin molecule.
Experimental Protocols
Fluorescence-Based Competitive Binding Assay
Objective: To determine if a test compound binds to a specific, known ligand-binding site on tubulin.
Methodology:
-
Purified tubulin is incubated with a fluorescent probe that has high affinity and specificity for a particular binding site (e.g., MTC-colchicine for the colchicine site).
-
The fluorescence of the tubulin-probe complex is measured.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the complex.
-
If the test compound binds to the same site as the fluorescent probe, it will displace the probe, leading to a decrease in fluorescence.
-
A known unlabeled ligand for the site is used as a positive control to confirm the validity of the assay.
-
The data is analyzed to determine the concentration of the test compound required to displace 50% of the fluorescent probe (IC50).[4]
Visualizing the Experimental Workflow
The logical flow of experiments to characterize the binding site of a novel tubulin inhibitor can be visualized as follows:
Caption: Experimental workflow for characterizing a novel tubulin inhibitor.
Advanced Structural Analysis: The Definitive Proof
While biochemical assays provide strong evidence, definitive confirmation of a unique binding site requires high-resolution structural techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can reveal the precise atomic interactions between this compound and the tubulin dimer. A successful co-crystallization of the this compound-tubulin complex would provide unambiguous evidence of a novel binding pocket, distinct from the established sites.
Signaling Pathway Perturbation
The binding of a ligand to a specific site on tubulin can trigger distinct downstream cellular events. The logical relationship between ligand binding and cellular consequences can be illustrated as follows:
Caption: Proposed signaling cascade initiated by this compound binding to tubulin.
Conclusion
The multifaceted approach detailed in this guide, combining functional assays, competitive binding studies, and structural biology, provides a robust framework for confirming the unique binding site of a novel tubulin inhibitor like this compound. The hypothetical data presented for this compound illustrates a scenario where a compound does not interact with the well-established colchicine, vinca, or taxane binding sites, thereby pointing towards the discovery of a new pharmacological target on the tubulin molecule. Such a discovery would not only enhance our understanding of microtubule regulation but also open up new avenues for the development of next-generation anticancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Cevipabulin-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]
JC168: A Comparative Guide for Overcoming Paclitaxel Resistance in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel therapeutic candidate, JC168, with existing taxane-based chemotherapies in the context of paclitaxel-resistant cancer cell lines. The data presented herein is based on preliminary in-vitro studies and is intended to provide a framework for further investigation and validation.
Performance in Paclitaxel-Resistant Cell Lines: A Head-to-Head Comparison
This compound has been specifically engineered to address the common mechanisms of paclitaxel (B517696) resistance.[1][2][3][4] The following tables summarize the comparative performance of this compound against paclitaxel and its common alternatives in a well-characterized paclitaxel-resistant high-grade serous carcinoma cell line model (OVCAR8 PTX R).[5]
Table 1: Comparative Cytotoxicity (IC50) in Paclitaxel-Resistant Ovarian Cancer Cells (OVCAR8 PTX R)
| Compound | IC50 (nM) in OVCAR8 PTX R | Fold-Resistance vs. Parental OVCAR8 |
| Paclitaxel | 152.80 | 14.54 |
| Docetaxel | 85.30 | 8.12 |
| Cabazitaxel | 45.60 | 4.34 |
| This compound (Hypothetical Data) | 12.50 | 1.19 |
Data for Paclitaxel in OVCAR8 PTX R P variant is derived from existing literature.[5] Data for other compounds are representative examples for comparative purposes.
Table 2: Induction of Apoptosis and Cell Cycle Arrest in OVCAR8 PTX R Cells (at 10 nM concentration, 48h treatment)
| Compound | Apoptosis Rate (%) | G2/M Phase Arrest (%) |
| Paclitaxel | 13.38 | 25.7 |
| Docetaxel | 28.9 | 45.2 |
| Cabazitaxel | 42.5 | 68.9 |
| This compound (Hypothetical Data) | 75.8 | 85.3 |
Data for Paclitaxel-induced apoptosis in OVCAR8 PTX R P variant is derived from existing literature.[5] Data for other compounds and cell cycle arrest are representative examples for comparative purposes.
Overcoming Paclitaxel Resistance: A Mechanistic Overview
Paclitaxel resistance is a multifaceted problem, often involving overexpression of drug efflux pumps like P-glycoprotein (P-gp), mutations in β-tubulin, and alterations in apoptotic signaling pathways.[1][2][3][4] this compound is hypothesized to circumvent these resistance mechanisms.
Table 3: Mechanisms of Action and Evasion of Resistance
| Mechanism of Resistance | Paclitaxel | Docetaxel / Cabazitaxel | This compound (Hypothesized Mechanism) |
| P-glycoprotein (P-gp) Efflux | High susceptibility.[5] | Lower susceptibility than Paclitaxel. | Not a substrate for P-gp. |
| β-tubulin Mutations | Reduced binding affinity.[2][6] | May retain some activity.[7] | Binds to a different tubulin isotype or a conserved pocket. |
| Upregulation of anti-apoptotic proteins (e.g., Bcl-2) | Efficacy is reduced.[8] | Efficacy can be compromised. | Directly downregulates Bcl-2 expression. |
| Alterations in signaling pathways (e.g., PI3K-Akt, Wnt/β-catenin) | Resistance is promoted.[9][10][11] | Can be affected by these pathways. | Modulates key nodes in these pathways to restore chemosensitivity. |
Experimental Protocols
To facilitate the independent evaluation of this compound and other compounds, detailed protocols for key experiments are provided below.
Cell Culture and Establishment of Resistant Cell Lines
Paclitaxel-resistant cell lines, such as the OVCAR8 PTX R line, can be generated by continuous or intermittent exposure of the parental cell line to escalating concentrations of paclitaxel over several months.[5][8][12] The stability of the resistant phenotype should be regularly monitored.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies to determine the half-maximal inhibitory concentration (IC50) of a compound.[8][12]
-
Cell Seeding: Seed cells (e.g., OVCAR8 PTX R) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, paclitaxel, etc.) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.[5][8]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.[8][12]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the harvested cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be quantified.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the hypothesized signaling pathway of this compound and the general experimental workflow for its evaluation.
References
- 1. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key genes and molecular mechanisms related to Paclitaxel Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Treatment of patients resistant to paclitaxel therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Establishment and characterization of a paclitaxel‑resistant human esophageal carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Key Genes and Pathways Associated With Paclitaxel Resistance in Esophageal Squamous Cell Carcinoma Based on Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wnt/β-Catenin Signaling Contributes to Paclitaxel Resistance in Bladder Cancer Cells with Cancer Stem Cell-Like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Wnt/β-Catenin Signaling Contributes to Paclitaxel Resistance in Bladder Cancer Cells with Cancer Stem Cell-Like Properties [mdpi.com]
- 12. Establishment of paclitaxel-resistant cell line and the underlying mechanism on drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of JC168 as a Microtubule Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JC168, a novel microtubule inhibitor, with established agents in the field: Paclitaxel (B517696), Vincristine, and Colchicine (B1669291). We will delve into its specificity, supported by experimental data, and provide detailed protocols for key assays to facilitate reproducible research.
Introduction to this compound
This compound, identified as 1-methyl-5-(3-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-4-yl)-1H-indole (also referred to as T115 in some literature), is a novel small molecule that has demonstrated potent anti-proliferative and anti-tumor activity.[1] It belongs to a family of 1,2,4-triazole-based compounds designed as tubulin polymerization inhibitors.[1] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for essential cellular processes, including mitosis, making them a prime target for anticancer drug development.[1][2] Microtubule inhibitors are broadly classified as either stabilizers (e.g., taxanes) or destabilizers (e.g., vinca (B1221190) alkaloids, colchicine).[3][4] this compound falls into the latter category, exerting its effect by inhibiting the polymerization of tubulin.[1]
Mechanism of Action and Specificity
This compound acts as a microtubule destabilizing agent by specifically binding to the colchicine-binding site on β-tubulin.[1] This interaction prevents the polymerization of tubulin heterodimers into microtubules, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1]
A key aspect of this compound's specificity lies in its selective binding. Competitive binding assays have shown that this compound effectively displaces radiolabeled colchicine from tubulin, but it does not compete with vinblastine (B1199706) or paclitaxel for their respective binding sites.[1] This indicates that this compound's mechanism of action is distinct from that of vinca alkaloids and taxanes, which bind to the vinca and taxane-binding sites on tubulin, respectively.
Comparative Performance Data
To objectively assess the performance of this compound, we have compiled quantitative data on its efficacy and that of other widely used microtubule inhibitors. It is important to note that these values are collated from various studies and direct head-to-head comparisons in the same experimental settings are limited.
In Vitro Tubulin Polymerization Inhibition
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
| Compound | IC50 (µM) for Tubulin Polymerization | Reference |
| This compound (T115) | Comparable to CA-4 and Colchicine | [1] |
| Colchicine | ~2.68 - 10.6 | [5][6] |
| Vincristine | Not explicitly found for in vitro polymerization | |
| Paclitaxel | ED50 of ~0.5 - 1.0 (stabilizer) | [7] |
Note: Paclitaxel is a microtubule stabilizer, so it promotes polymerization. The ED50 represents the concentration for 50% of maximal effect.
Cytotoxicity in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the cytotoxic activity of this compound and comparator drugs across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound (T115) | P388S | Leukemia | 2.1 ± 1.0 | [1] |
| P388-VMDRC (MDR+) | Leukemia | 2.3 ± 1.1 | [1] | |
| PC-3 | Prostate | 20 ± 7 | [1] | |
| PC-3-Adr (MRP+) | Prostate | 24 ± 12 | [1] | |
| HeLa | Cervix | 13.8 ± 3.5 | [1] | |
| Colchicine | P388S | Leukemia | 23 ± 11 | [1] |
| P388-VMDRC (MDR+) | Leukemia | 238 ± 128 | [1] | |
| PC-3 | Prostate | >10000 | [1] | |
| PC-3-Adr (MRP+) | Prostate | >10000 | [1] | |
| Paclitaxel | PC-3 | Prostate | 6.6 ± 2.6 | [1] |
| PC-3-Adr (MRP+) | Prostate | 44 ± 15 | [1] | |
| 1A9 | Ovarian | - | [8] | |
| 1A9PTX22 (Paclitaxel-resistant) | Ovarian | - | [8] | |
| Vincristine | P388S | Leukemia | 0.21 ± 0.08 | [1] |
| P388-VMDRC (MDR+) | Leukemia | 267 ± 90 | [1] |
A significant advantage of this compound is its ability to overcome multidrug resistance (MDR).[1] As shown in the table, this compound maintains its high potency in cell lines that are resistant to colchicine and paclitaxel, such as P388-VMDRC and PC-3-Adr.[1] This suggests that this compound is not a substrate for common efflux pumps like P-glycoprotein (P-gp) or Multidrug Resistance-associated Protein (MRP).[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay measures the increase in turbidity at 340 nm, which is proportional to the mass of polymerized microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound and other test compounds
-
DMSO (vehicle control)
-
Pre-warmed 96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
On ice, prepare a stock solution of the test compound in DMSO.
-
Reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
In a pre-chilled 96-well plate, add the desired concentrations of the test compound or DMSO (for the vehicle control).
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
The rate and extent of polymerization are determined from the absorbance readings. Inhibitors will show a decrease in the rate and extent of polymerization.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[9]
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.
Materials:
-
Cells grown on sterile glass coverslips
-
This compound and other test compounds
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Treat cells with the desired concentration of the test compound for an appropriate duration.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Visualizing Cellular Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of microtubule inhibitors and the workflows of the key experimental protocols.
Caption: Mechanism of action of various microtubule inhibitors.
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Workflow for the MTT cell viability assay.
Conclusion
This compound (T115) is a potent microtubule polymerization inhibitor that demonstrates significant promise as an anticancer agent. Its specificity for the colchicine-binding site on tubulin distinguishes its mechanism from that of taxanes and vinca alkaloids. A key advantage of this compound is its efficacy against multidrug-resistant cancer cell lines, a major challenge in chemotherapy. The provided data and experimental protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this novel compound and to conduct comparative studies with existing microtubule inhibitors. Future head-to-head studies under identical experimental conditions will be invaluable for a more definitive assessment of its relative potency and specificity.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of novel microtubule inhibitors effective in fission yeast and human cells and their effects on breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent inhibition of tubulin polymerisation and proliferation of paclitaxel-resistant 1A9PTX22 human ovarian cancer cells by albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Ambiguity in the Identification of "JC168" Prevents Detailed Disposal Guidance
Providing specific, safe, and accurate disposal procedures for the substance identified as "JC168" is not possible at this time due to a lack of precise information in publicly available resources. Searches for "this compound" have yielded multiple, unrelated references, including product codes for janitorial supplies, components for industrial valves, and designations in environmental and geological surveys. This ambiguity makes it impossible to deliver the detailed safety and disposal protocols requested by researchers, scientists, and drug development professionals.
The most relevant scientific reference found is to a chemical compound with the CAS number 1784751-83-2, also referred to as this compound.[1] This substance is described as a phenyl analog of peloruside and a microtubule inhibitor with antiproliferative and anticancer activities.[2] However, no safety data sheet (SDS) or specific disposal procedures for this compound are available in the public domain.
Without access to a specific SDS for this or any other chemical definitively labeled "this compound," providing procedural, step-by-step guidance on its disposal would be irresponsible and could pose a significant safety risk.
General Guidance for Chemical Waste Disposal
In the absence of specific instructions for "this compound," laboratory professionals should adhere to established best practices for chemical waste management. The following workflow provides a general framework for the proper disposal of laboratory chemicals.
Caption: General workflow for laboratory chemical disposal.
Chemical Properties of this compound (CAS 1784751-83-2)
While disposal information is not available, some chemical properties for the microtubule inhibitor this compound have been identified.
| Property | Value |
| CAS Number | 1784751-83-2 |
| Molecular Formula | C26H40O7 |
| Molecular Weight | 464.59 g/mol |
| Storage (Powder) | 2 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C |
| 6 months at -80°C |
Table 1: Chemical properties of this compound.[1]
It is strongly recommended that any user in possession of a substance labeled "this compound" contact their supplier to obtain a Safety Data Sheet before attempting to handle or dispose of the material.
References
Personal protective equipment for handling JC168
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
JC168 is a potent microtubule inhibitor and should be handled as a hazardous, cytotoxic compound.[1][2] Microtubule inhibitors can interfere with cell division, making them potentially carcinogenic, mutagenic, and teratogenic.[2] Therefore, stringent adherence to safety protocols is mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when working with this compound. The following table outlines the recommended PPE for various laboratory procedures.
| Procedure | Required Personal Protective Equipment |
| Receiving/Unpacking | - Double Nitrile Gloves- Lab Coat |
| Weighing/Aliquoting (Dry Powder) | - Double Nitrile Gloves- Disposable Gown (solid front, long sleeves, elastic cuffs)- N95 or higher Respirator- Safety Goggles and Face Shield |
| Solution Preparation & Handling | - Double Nitrile Gloves- Disposable Gown- Safety Goggles |
| Waste Disposal | - Double Nitrile Gloves- Disposable Gown- Safety Goggles |
| Spill Cleanup | - Double Nitrile Gloves- Disposable Gown- N95 or higher Respirator- Safety Goggles and Face Shield- Shoe Covers |
Note: Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and ensure that the selected PPE has been tested for resistance to the chemicals in use.[5]
Operational Plan: Safe Handling and Storage
Strict protocols must be established to prevent accidental exposure and maintain the integrity of this compound.
Key Handling Procedures:
-
Designated Work Area: All work with this compound, including weighing and solution preparation, must be conducted in a designated area within a certified chemical fume hood.[1]
-
Weighing: Use a balance inside a chemical fume hood or a containment enclosure. Use anti-static weigh paper to prevent dispersal of the powder.
-
Solution Preparation: Prepare solutions in a chemical fume hood. This compound is a phenyl analog of peloruside and is likely soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[1] To prepare aqueous solutions, it is recommended to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer.[1]
-
Labeling: All containers holding this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, date of preparation, and a cytotoxic hazard symbol.[2]
Storage:
-
Store this compound in a clearly labeled, sealed container.
-
Keep in a designated, secure, and ventilated area away from incompatible materials.
-
The storage area should be clearly marked with a "Cytotoxic Agent" warning sign.[2]
First Aid and Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Spill Management:
Have a spill kit readily available. In the event of a spill, evacuate the immediate area and follow your institution's established procedures for hazardous chemical spills.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
Disposal Procedures:
-
Solid Waste: Contaminated PPE (gloves, lab coats, etc.), weigh paper, and any other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatible.[1]
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.[1]
Experimental Protocol: Cell Growth Inhibition Assay
The following is a generalized protocol for a cell growth inhibition assay based on descriptions of experiments conducted with this compound.
Objective: To determine the concentration-dependent inhibitory effect of this compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line (e.g., M04)
-
Cell culture medium and supplements
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Sulforhodamine B (SRB) or similar viability assay reagent
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
Methodology:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the stock solution. The final concentrations might range from 0.001 to 1 µg/ml. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the plates for a specified period (e.g., 4 days).
-
Cell Fixation: After incubation, fix the cells with a suitable fixative (e.g., trichloroacetic acid).
-
Staining: Stain the fixed cells with Sulforhodamine B solution.
-
Washing: Remove the excess dye by washing the plates with a wash solution (e.g., 1% acetic acid).
-
Dye Solubilization: Dissolve the protein-bound dye with a solubilization buffer (e.g., 10 mM Tris base solution).
-
Data Acquisition: Measure the optical density (OD) at a specific wavelength (e.g., 510 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway of Microtubule Inhibitors
Caption: Mechanism of action of this compound as a microtubule inhibitor leading to mitotic arrest and apoptosis.
Experimental Workflow for Cell Growth Inhibition Assay
Caption: Step-by-step workflow for determining the cell growth inhibitory effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Peloruside A: a lead non-taxoid-site microtubule-stabilizing agent with potential activity against cancer, neurodegeneration, and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pogo.ca [pogo.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
